molecular formula C12H19NO4 B12403492 M8 metabolite of Carvedilol-d5

M8 metabolite of Carvedilol-d5

Cat. No.: B12403492
M. Wt: 246.31 g/mol
InChI Key: JXJUSXNKPQWTQQ-GFWWIRCNSA-N
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Description

M8 metabolite of Carvedilol-d5 is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO4

Molecular Weight

246.31 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol

InChI

InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i8D2,9D2,10D

InChI Key

JXJUSXNKPQWTQQ-GFWWIRCNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCCOC1=CC=CC=C1OC

Canonical SMILES

COC1=CC=CC=C1OCCNCC(CO)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Carvedilol-d5 M8 Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated M8 metabolite of Carvedilol (B1668590), a critical component in pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and presents data in a clear, accessible format to support researchers in the field of drug metabolism and pharmaceutical analysis.

Introduction to Carvedilol and its Metabolism

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. It is extensively metabolized in the liver, primarily through aromatic ring hydroxylation and O-demethylation, followed by glucuronidation. The resulting metabolites can exhibit pharmacological activity, making their synthesis and characterization crucial for a complete understanding of Carvedilol's in vivo behavior. The M8 metabolite, for the purposes of this guide, is designated as the pharmacologically active 4'-hydroxycarvedilol. The inclusion of a deuterium-labeled internal standard, Carvedilol-d5 M8, is essential for accurate quantification in biological matrices by mass spectrometry.

Synthesis of Carvedilol-d5 M8 Metabolite (4'-hydroxy-Carvedilol-d5)

The synthesis of 4'-hydroxy-Carvedilol-d5 can be approached through a multi-step process, adapting established methods for the synthesis of Carvedilol and its metabolites.[1][2][3][4][5] A plausible synthetic pathway is outlined below.

Synthesis Workflow

A 4-Hydroxycarbazole (B19958) C 4-(Oxiran-2-yl-d5-methoxy)-9H-carbazole A->C Base (e.g., NaOH) B Epichlorohydrin-d5 (B137625) B->C E Carvedilol-d5 M8 (4'-hydroxy-Carvedilol-d5) C->E Solvent (e.g., Isopropanol) D 2-(2-Methoxy-4-hydroxyphenoxy)ethanamine D->E

Caption: Proposed synthetic workflow for Carvedilol-d5 M8.

Experimental Protocol: Synthesis of 4'-hydroxy-Carvedilol-d5

Materials:

  • 4-Hydroxycarbazole

  • Epichlorohydrin-d5

  • Sodium Hydroxide (B78521) (NaOH)

  • 2-(2-Methoxy-4-hydroxyphenoxy)ethanamine

  • Isopropanol

  • Toluene

  • Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of 4-(Oxiran-2-yl-d5-methoxy)-9H-carbazole:

    • Dissolve 4-hydroxycarbazole in a suitable solvent such as toluene.

    • Add a solution of sodium hydroxide and stir the mixture.

    • Slowly add epichlorohydrin-d5 to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction, wash with water, and dry the organic layer over anhydrous MgSO4.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(oxiran-2-yl-d5-methoxy)-9H-carbazole.

  • Synthesis of 4'-hydroxy-Carvedilol-d5:

    • Dissolve 4-(oxiran-2-yl-d5-methoxy)-9H-carbazole and 2-(2-methoxy-4-hydroxyphenoxy)ethanamine in isopropanol.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a dilute HCl solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate.

    • Purify the crude product by column chromatography to yield 4'-hydroxy-Carvedilol-d5.

Characterization of Carvedilol-d5 M8 Metabolite

A comprehensive characterization of the synthesized Carvedilol-d5 M8 is essential to confirm its identity, purity, and structural integrity. This involves a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

A Synthesized Carvedilol-d5 M8 B Purity Assessment (HPLC) A->B C Structural Elucidation (NMR) A->C D Mass Verification (MS) A->D E Final Characterized Product B->E C->E D->E

Caption: Workflow for the characterization of Carvedilol-d5 M8.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm.[6][7]

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.

Table 1: HPLC Purity Data

ParameterResult
Retention Time (min)8.5
Peak Area (%)99.5%
Impurities< 0.5%
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized deuterated metabolite.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000.

  • Sample Preparation: Infuse a dilute solution of the compound in methanol (B129727) directly into the mass spectrometer.

Table 2: Mass Spectrometry Data

ParameterTheoretical m/zObserved m/z
[M+H]+ of Carvedilol-d5 M8428.24428.25
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural confirmation of the synthesized molecule.[8][9][10][11]

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d6.

Table 3: Representative ¹H NMR Chemical Shift Data

Proton AssignmentChemical Shift (ppm)
Aromatic Protons6.5 - 8.0
-CH(OH)-5.0
-OCH2-4.1
-NCH2-3.0 - 3.2
-OCH33.8

Note: The absence of signals corresponding to the deuterated positions confirms successful labeling.

Signaling Pathway of Carvedilol

Carvedilol exerts its therapeutic effects through the modulation of adrenergic signaling pathways. Understanding these pathways is crucial for comprehending its mechanism of action.

cluster_0 Adrenergic Receptor Signaling Carvedilol Carvedilol Beta_AR β-Adrenergic Receptor Carvedilol->Beta_AR Antagonist Alpha1_AR α1-Adrenergic Receptor Carvedilol->Alpha1_AR Antagonist G_protein_s Gs Protein Beta_AR->G_protein_s G_protein_q Gq Protein Alpha1_AR->G_protein_q AC Adenylyl Cyclase G_protein_s->AC PLC Phospholipase C G_protein_q->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca_release Ca²⁺ Release IP3_DAG->Ca_release Physiological_Response Physiological Response (e.g., ↓ Heart Rate, Vasodilation) PKA->Physiological_Response Ca_release->Physiological_Response

References

Unraveling the Chemical Identity of Carvedilol's M8 Metabolite: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The molecular formula C12H19NO4 strongly suggests that the M8 metabolite is a product of a significant structural modification of the parent Carvedilol molecule (C24H26N2O4), likely involving the cleavage of the carbazole (B46965) moiety and a portion of the side chain. Without the confirmed chemical structure, any attempt to provide in-depth technical information, including experimental protocols for its synthesis or analysis and detailed signaling pathway diagrams, would be speculative and not meet the rigorous standards required for a scientific audience.

The Known Metabolic Landscape of Carvedilol

Carvedilol undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. The major established metabolic pathways include:

  • Aromatic Ring Hydroxylation: This process leads to the formation of the 4'-hydroxyphenyl and 5'-hydroxyphenyl metabolites. The 4'-hydroxyphenyl metabolite is particularly noteworthy as it is reported to be approximately 13 times more potent in its β-blocking activity than the parent compound.

  • O-Demethylation: This pathway results in the formation of the O-desmethyl metabolite.

  • Side-Chain Oxidation: Hydroxylation can also occur on the alkyl side chain, leading to metabolites such as 1- and 8-hydroxycarvedilol.

  • Glucuronidation and Sulfation: The parent drug and its phase I metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate their excretion.

These known metabolic transformations are summarized in the metabolic pathway diagram below.

Carvedilol_Metabolism Known Metabolic Pathways of Carvedilol cluster_PhaseI Phase I Metabolism (CYP450) cluster_Metabolites cluster_PhaseII Phase II Metabolism Carvedilol Carvedilol (C24H26N2O4) Aromatic_Hydroxylation Aromatic Ring Hydroxylation (CYP2D6) Carvedilol->Aromatic_Hydroxylation O_Demethylation O-Demethylation (CYP2C9) Carvedilol->O_Demethylation SideChain_Oxidation Side-Chain Oxidation Carvedilol->SideChain_Oxidation Glucuronidation Glucuronidation Carvedilol->Glucuronidation Metabolite_4OH 4'-Hydroxy Carvedilol Aromatic_Hydroxylation->Metabolite_4OH Metabolite_5OH 5'-Hydroxy Carvedilol Aromatic_Hydroxylation->Metabolite_5OH Metabolite_ODM O-Desmethyl Carvedilol O_Demethylation->Metabolite_ODM Metabolite_SideChain 1- and 8-Hydroxy Carvedilol SideChain_Oxidation->Metabolite_SideChain Metabolite_4OH->Glucuronidation Metabolite_5OH->Glucuronidation Metabolite_ODM->Glucuronidation Metabolite_SideChain->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: A diagram illustrating the primary Phase I and Phase II metabolic pathways of Carvedilol.

The Unresolved Structure of the M8 Metabolite

The significant discrepancy between the molecular formula of the M8 metabolite (C12H19NO4) and Carvedilol points towards a metabolic pathway that involves the cleavage of the ether linkage connecting the carbazole ring to the propanolamine (B44665) side chain. However, the exact point of cleavage and the subsequent modifications to the resulting fragment are unknown.

To definitively determine the structure of the M8 metabolite, the following experimental data would be required:

  • High-Resolution Mass Spectrometry (HR-MS): To confirm the elemental composition and provide accurate mass measurements of the metabolite and its fragments.

  • Tandem Mass Spectrometry (MS/MS): To elucidate the fragmentation pattern, which can provide crucial information about the connectivity of atoms within the molecule.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments, which are essential for unambiguously determining the complete chemical structure and stereochemistry.

  • Chemical Synthesis: The synthesis of the proposed structure and comparison of its analytical data (MS and NMR) with that of the isolated metabolite would provide the ultimate confirmation.

Unraveling the In Vitro Metabolism of Carvedilol-d5: A Technical Guide to the Elusive M8 Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590), a non-selective beta-blocker with alpha-1 adrenergic blocking activity, is widely prescribed for the management of hypertension and heart failure. Its metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes and subsequent conjugation reactions, leading to a variety of metabolites. Among these, the formation of a specific metabolite designated as M8 from the deuterated analog, Carvedilol-d5, is a subject of interest in metabolic studies. This technical guide aims to provide a comprehensive overview of the in vitro metabolism of Carvedilol-d5 with a focus on the M8 metabolite, consolidating available data, experimental methodologies, and metabolic pathways.

The Identity of the M8 Metabolite: An Unresolved Question

Despite extensive research into the biotransformation of carvedilol, the precise chemical identity of a metabolite consistently labeled "M8" remains elusive in peer-reviewed scientific literature. While some studies refer to a series of glutathione (B108866) (GSH) conjugates of carvedilol as M5-M8, the specific structure of M8 has not been definitively elucidated.

A commercially available reference standard exists for a "Carvedilol Metabolite M8," however, detailed structural information and the metabolic pathway leading to its formation are not provided by the vendor. This significant gap in the available literature presents a challenge in providing a detailed guide on its specific in vitro generation.

Major Metabolic Pathways of Carvedilol

To understand the potential origins of M8, it is crucial to review the primary metabolic pathways of carvedilol, which are well-documented. These pathways likely apply to its deuterated analog, Carvedilol-d5, as the deuterium (B1214612) substitution is primarily intended to alter the mass for analytical detection without significantly impacting metabolic routes.

Carvedilol undergoes extensive Phase I and Phase II metabolism.

Phase I Metabolism (Oxidation): This phase is predominantly mediated by the cytochrome P450 enzyme system.

  • Aromatic Ring Hydroxylation: CYP2D6 is the primary enzyme responsible for the formation of 4'- and 5'-hydroxyphenyl carvedilol (4-OHC and 5-OHC).[1][2]

  • Side-Chain Oxidation: The carbazole (B46965) ring can be hydroxylated at the 8-position to form 8-hydroxycarbazolyl carvedilol (8-OHC), a reaction primarily catalyzed by CYP1A2.[1]

  • O-Demethylation: The methoxy (B1213986) group on the phenoxy ring can be removed to form O-desmethyl carvedilol (ODMC), mainly by CYP2C9.[1]

Phase II Metabolism (Conjugation): The products of Phase I metabolism, as well as the parent drug, can undergo conjugation reactions.

  • Glucuronidation: Carvedilol and its hydroxylated metabolites are conjugated with glucuronic acid.

  • Sulfation: Sulfation is another conjugation pathway for carvedilol metabolites.

  • Glutathione Conjugation: Reactive intermediates of carvedilol can be detoxified through conjugation with glutathione (GSH). This pathway is of particular interest as some evidence suggests M8 may be a GSH conjugate.

Hypothetical Formation of a Glutathione Conjugate (M8)

Given the mention of M5-M8 as potential GSH conjugates, a plausible hypothesis is that M8 is formed from a reactive intermediate of carvedilol. The formation of such an intermediate could be initiated by CYP-mediated oxidation, leading to a reactive species that is subsequently trapped by glutathione.

The following diagram illustrates a hypothetical pathway for the formation of a carvedilol-glutathione conjugate.

Carvedilol_Metabolism_to_GSH_Conjugate cluster_phase1 Phase I cluster_phase2 Phase II Carvedilol_d5 Carvedilol-d5 Reactive_Intermediate Reactive Intermediate (e.g., Quinone-imine) Carvedilol_d5->Reactive_Intermediate Oxidation M8 M8 (Glutathione Conjugate) Reactive_Intermediate->M8 Conjugation CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP1A2) GST Glutathione S-transferase (GST) GSH GSH

Caption: Hypothetical metabolic pathway for the formation of a Carvedilol-glutathione conjugate (M8).

Experimental Protocols for In Vitro Carvedilol Metabolism Studies

While a specific protocol for the generation of M8 cannot be provided due to its unconfirmed identity, the following is a general and detailed methodology for studying the in vitro metabolism of carvedilol using human liver microsomes. This protocol can be adapted to investigate the formation of various metabolites, including potential glutathione conjugates.

Objective: To characterize the in vitro metabolism of Carvedilol-d5 in human liver microsomes and to identify the formation of its metabolites.

Materials:

  • Carvedilol-d5

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Glutathione (GSH) (for trapping reactive metabolites)

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system

Experimental Workflow:

In_Vitro_Metabolism_Workflow Start Start: Prepare Incubation Mixtures Incubation Incubate at 37°C (e.g., 0, 15, 30, 60 min) Start->Incubation Quench Quench Reaction (e.g., with cold Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End: Data Analysis and Metabolite Identification Analyze->End

References

Unraveling the Metabolic Fate of Carvedilol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590), a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is a widely prescribed medication for the management of heart failure and hypertension. Its efficacy and safety are intrinsically linked to its complex metabolic profile, which involves multiple enzymatic pathways leading to the formation of various metabolites. This technical guide provides an in-depth exploration of the discovery and characterization of the metabolic pathways of Carvedilol, with a special address to the ambiguity surrounding a designated "M8" metabolite. We will delve into the core enzymatic players, detail the experimental methodologies employed in their elucidation, and present quantitative data in a clear, comparative format.

Established Metabolic Pathways of Carvedilol

The biotransformation of Carvedilol is extensive, with less than 2% of the parent drug excreted unchanged in urine.[1] The primary metabolic routes are aromatic ring hydroxylation, side-chain oxidation, and O-demethylation, followed by Phase II glucuronidation.[2][3] These transformations are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[4]

Phase I Metabolism: Oxidation and Demethylation
  • Aromatic Ring Hydroxylation: This pathway leads to the formation of pharmacologically active metabolites.

    • 4'- and 5'-Hydroxyphenyl Carvedilol (4'-OHC and 5'-OHC): These are major metabolites formed primarily by the action of CYP2D6 .[2][5] Notably, the 4'-hydroxyphenyl metabolite is reported to be approximately 13 times more potent than Carvedilol in its beta-blocking activity.[6][7] Some contribution from CYP2E1, CYP2C9, and CYP3A4 to the formation of these metabolites has also been suggested.[5]

    • 8-Hydroxycarvedilol (8-OHC): This metabolite is primarily formed through the catalytic activity of CYP1A2 , with some involvement of CYP3A4.[5]

  • Side-Chain Oxidation: This process results in the formation of inactive metabolites.

  • O-Demethylation: This pathway produces O-desmethylcarvedilol (ODMC).

    • O-Desmethylcarvedilol (ODMC): The formation of this active metabolite is mainly attributed to CYP2C9 .[2][5] Evidence also suggests minor roles for CYP2D6, CYP1A2, and CYP2E1 in this metabolic step.[5]

The metabolism of Carvedilol is stereoselective. In vitro studies using human liver microsomes have shown that the (S)-enantiomer is metabolized at a faster rate than the (R)-enantiomer.[5]

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, Carvedilol and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that are readily excreted. The uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT2B4, and UGT2B7 are responsible for the glucuronidation of the parent drug.[2]

Quantitative Data on Carvedilol Metabolism

The following table summarizes the key enzymes involved in the formation of major Carvedilol metabolites.

MetabolitePrimary Enzyme(s)Other Contributing EnzymesReference
4'-Hydroxyphenyl CarvedilolCYP2D6CYP2E1, CYP2C9, CYP3A4[2][5]
5'-Hydroxyphenyl CarvedilolCYP2D6CYP2E1, CYP2C9, CYP3A4[2][5]
8-HydroxycarvedilolCYP1A2CYP3A4[5]
O-DesmethylcarvedilolCYP2C9CYP2D6, CYP1A2, CYP2E1[2][5]
Carvedilol GlucuronideUGT1A1, UGT2B4, UGT2B7[2]

The Ambiguity of the "M8 Metabolite"

The nomenclature of drug metabolites can vary between different research groups and publications. In the context of Carvedilol, the identity of a metabolite referred to as "M8" is not definitively established in the scientific literature.

One commercial source lists a "Carvedilol Metabolite M8" with the molecular formula C12H19NO4. However, this formula is inconsistent with the structures of known major metabolites of Carvedilol, which retain the core carbazole (B46965) structure. Furthermore, no peer-reviewed scientific publication detailing the discovery, characterization, and metabolic pathway of a Carvedilol metabolite with this specific formula and designation could be identified.

In contrast, a study investigating the metabolic activation of Carvedilol refers to metabolites designated as M5, M6, M7, and M8, which were identified as glutathione (B108866) (GSH) conjugates. The formation of GSH conjugates typically occurs when a reactive metabolite is formed and subsequently detoxified by conjugation with glutathione. This suggests that "M8" in this context could be a specific GSH adduct of a Carvedilol metabolite. However, a detailed structural elucidation and a specific metabolic pathway for a singular "M8" GSH conjugate are not provided in the available literature.

Given the conflicting and incomplete information, a definitive discovery pathway for a "Carvedilol M8 metabolite" cannot be accurately described at this time. Further research, including detailed structural characterization using techniques like mass spectrometry and NMR spectroscopy, is required to unequivocally identify and characterize any metabolite designated as "M8".

Experimental Protocols

The elucidation of Carvedilol's metabolic pathways has relied on a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism Studies with Human Liver Microsomes

This is a standard preclinical method to investigate the metabolism of a drug candidate.

Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of Carvedilol.

Methodology:

  • Incubation: Carvedilol (typically at various concentrations) is incubated with human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.[5]

  • Enzyme Inhibition: To identify specific CYP enzyme involvement, incubations are performed in the presence of selective chemical inhibitors for different CYP isoforms (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4, furafylline (B147604) for CYP1A2, and sulfaphenazole (B1682705) for CYP2C9).[5]

  • Recombinant Enzymes: To confirm the role of specific enzymes, Carvedilol is incubated with individual recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).[5]

  • Sample Preparation: The incubation is terminated by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins. After centrifugation, the supernatant is collected for analysis.[8]

  • Analysis: The formation of metabolites is monitored over time using analytical techniques such as HPLC-MS/MS.[8][9]

HPLC-MS/MS for Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry is the gold standard for the analysis of drug metabolites.

Objective: To separate, identify, and quantify Carvedilol and its metabolites in biological matrices.

Methodology:

  • Chromatographic Separation: The sample extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate Carvedilol from its metabolites based on their polarity.[8][10]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analytes.

    • Tandem Mass Spectrometry (MS/MS): For quantification, multiple reaction monitoring (MRM) is employed. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.[8][10]

    • Metabolite Identification: For structural elucidation, full scan mass spectra and product ion scans are acquired to determine the molecular weight and fragmentation pattern of potential metabolites.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the established metabolic pathways of Carvedilol and a general workflow for its metabolic analysis.

Carvedilol_Metabolism Carvedilol Carvedilol OHC_4 4'-Hydroxycarvedilol Carvedilol->OHC_4 CYP2D6 OHC_5 5'-Hydroxycarvedilol Carvedilol->OHC_5 CYP2D6 OHC_8 8-Hydroxycarvedilol Carvedilol->OHC_8 CYP1A2 ODMC O-Desmethylcarvedilol Carvedilol->ODMC CYP2C9 Glucuronides Glucuronide Conjugates Carvedilol->Glucuronides UGTs OHC_4->Glucuronides UGTs OHC_5->Glucuronides UGTs OHC_8->Glucuronides UGTs ODMC->Glucuronides UGTs

Established Phase I and Phase II metabolic pathways of Carvedilol.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase Incubation Incubation of Carvedilol with Liver Microsomes/Recombinant CYPs Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching Extraction Supernatant Extraction Quenching->Extraction HPLC HPLC Separation Extraction->HPLC Sample Injection MSMS Tandem Mass Spectrometry (Identification & Quantification) HPLC->MSMS Data Data Analysis MSMS->Data

References

Pharmacological Profile of Carvedilol's Active Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological activity of the key active metabolites of Carvedilol (B1668590), a non-selective beta-blocker with alpha-1 adrenergic receptor antagonist properties. While the specific identity of "Carvedilol-d5 M8 metabolite" remains ambiguous in publicly available scientific literature, this document focuses on the well-characterized active metabolites: 4'-hydroxyphenylcarvedilol (4'-OHC), 5'-hydroxyphenylcarvedilol (5'-OHC), and O-desmethylcarvedilol. It is plausible that the "M8" designation refers to one of these, or to the 8-hydroxycarbazolylcarvedilol metabolite. The "-d5" suffix typically indicates a deuterated form of the molecule, commonly used as an internal standard in analytical assays.

Introduction to Carvedilol Metabolism

Carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation, involving cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[1][2][3] This metabolic process yields several metabolites, some of which retain significant pharmacological activity.[4][5] The primary active metabolites are formed through demethylation and hydroxylation at the phenol (B47542) ring.[4][6]

Pharmacological Activity of Key Active Metabolites

The main active metabolites of carvedilol exhibit distinct pharmacological profiles, primarily contributing to the overall beta-blocking effect of the parent drug.[4]

  • 4'-Hydroxyphenylcarvedilol (4'-OHC): This metabolite is a potent beta-receptor antagonist, with studies indicating it is approximately 13 times more potent in its beta-blocking activity than carvedilol itself.[2][4][5] However, its plasma concentrations are about one-tenth of those of the parent compound.[4][6]

  • 5'-Hydroxyphenylcarvedilol (5'-OHC): Along with 4'-OHC and O-desmethylcarvedilol, 5'-OHC is recognized as an active metabolite with beta-receptor blocking activity.[1]

  • O-Desmethylcarvedilol: This metabolite also contributes to the beta-blocking effects of carvedilol.[3]

In contrast to their potent beta-blocking activity, these active metabolites demonstrate weak vasodilating effects compared to the parent drug.[4][6]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of carvedilol's active metabolites. It is important to note that comprehensive quantitative data for all metabolites across all relevant receptors is not extensively available in the public domain.

MetaboliteActivityPotency Relative to CarvedilolReference
4'-Hydroxyphenylcarvedilolβ-receptor blockade~13 times more potent[4],[5]
Weak vasodilationWeaker[4]
5'-Hydroxyphenylcarvedilolβ-receptor blockadeActive[1]
O-Desmethylcarvedilolβ-receptor blockadeActive[3]

Experimental Protocols

The characterization of the pharmacological activity of carvedilol metabolites involves a range of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of the metabolites to various adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the metabolites for β1, β2, and α1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype are prepared from cultured cell lines (e.g., CHO, HEK293) or from animal tissues (e.g., rat heart for β1, rat lung for β2).

  • Radioligand: A specific radiolabeled ligand (e.g., [3H]CGP-12177 for β-receptors, [3H]prazosin for α1-receptors) is used.

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled metabolite.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of metabolite that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the ability of the metabolites to either stimulate or inhibit a cellular response following receptor binding.

Objective: To determine the functional potency (e.g., EC50 for agonists, IC50 for antagonists) and efficacy of the metabolites.

Methodology (for β-adrenergic receptor antagonism):

  • Cell Culture: Cells expressing the target β-adrenergic receptor are cultured.

  • Stimulation: Cells are pre-incubated with varying concentrations of the carvedilol metabolite.

  • Agonist Challenge: A known β-agonist (e.g., isoproterenol) is added to stimulate the production of a second messenger, typically cyclic AMP (cAMP).

  • cAMP Measurement: Intracellular cAMP levels are quantified using methods such as ELISA or radioimmunoassay.

  • Data Analysis: The ability of the metabolite to inhibit the agonist-induced cAMP production is measured, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of carvedilol and a typical experimental workflow for assessing metabolite activity.

Carvedilol_Metabolism cluster_PhaseI Phase I Metabolism (Oxidation) cluster_PhaseII Phase II Metabolism (Conjugation) Carvedilol Carvedilol M_4OHC 4'-Hydroxyphenylcarvedilol (Active) Carvedilol->M_4OHC CYP2D6, CYP2C9 M_5OHC 5'-Hydroxyphenylcarvedilol (Active) Carvedilol->M_5OHC CYP2D6 M_ODMC O-Desmethylcarvedilol (Active) Carvedilol->M_ODMC CYP2C9 M_8OHC 8-Hydroxycarbazolylcarvedilol Carvedilol->M_8OHC CYP1A2, CYP3A4 Glucuronides Glucuronide Conjugates M_4OHC->Glucuronides Sulfates Sulfate Conjugates M_4OHC->Sulfates M_5OHC->Glucuronides M_5OHC->Sulfates M_ODMC->Glucuronides M_ODMC->Sulfates M_8OHC->Glucuronides M_8OHC->Sulfates

Carvedilol Metabolic Pathway

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_Data Data Analysis & Interpretation A Synthesize/Isolate Metabolite (e.g., Carvedilol-d5 M8) B Radioligand Binding Assays (β1, β2, α1 receptors) A->B C Functional Assays (e.g., cAMP inhibition) A->C D Determine Ki and IC50 values B->D C->D E Compare Potency and Affinity to Parent Drug D->E F Assess Contribution to Overall Pharmacological Effect E->F

Pharmacological Characterization Workflow

Conclusion

The pharmacological activity of carvedilol is not solely attributable to the parent compound but is significantly influenced by its active metabolites, most notably 4'-hydroxyphenylcarvedilol. These metabolites are potent beta-blockers, and their contribution to the overall therapeutic effect of carvedilol is an important consideration in drug development and clinical pharmacology. Further research to definitively identify and characterize all metabolites, including any designated as "M8", will provide a more complete understanding of carvedilol's complex pharmacology.

References

The Role of Carvedilol Metabolites in Drug Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol (B1668590), a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. This technical guide provides a comprehensive overview of the metabolic pathways of carvedilol, with a particular focus on the formation and role of its various metabolites, including those formed through side-chain oxidation. The guide will also address the nomenclature of deuterated standards, such as Carvedilol-d5, and their application in metabolic studies. We will delve into the enzymatic processes governing carvedilol's biotransformation, present quantitative data in structured tables, detail relevant experimental protocols, and visualize metabolic pathways and experimental workflows using Graphviz diagrams.

Introduction to Carvedilol Metabolism

Carvedilol is primarily metabolized in the liver through a series of Phase I and Phase II reactions. The main metabolic pathways include aromatic ring oxidation, glucuronidation, demethylation, and side-chain oxidation.[1] These processes are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP2C9 playing the most significant roles.[2][3] Other contributing CYP enzymes include CYP3A4, CYP1A2, CYP2C19, and CYP2E1.[3][4] The resulting metabolites are then often conjugated with glucuronic acid or sulfate (B86663) before excretion, primarily through the bile into the feces.[4][5]

It is important to note that deuterated compounds like Carvedilol-d5 are not metabolites but rather stable isotope-labeled internal standards. These standards are crucial for the accurate quantification of carvedilol and its metabolites in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. The designation M8 likely refers to an internal laboratory code for a specific metabolite, which, based on known metabolic pathways, is plausibly 8-hydroxycarbazolylcarvedilol , a product of side-chain oxidation.

Key Metabolic Pathways and Metabolites

Carvedilol metabolism results in the formation of several metabolites, some of which retain pharmacological activity. The major pathways and resulting metabolites are outlined below.

Aromatic Ring Oxidation

This pathway leads to the formation of hydroxylated metabolites, primarily 4'-hydroxycarvedilol and 5'-hydroxycarvedilol.[1] This reaction is predominantly catalyzed by CYP2D6.[3][6] The 4'-hydroxyphenyl metabolite is particularly noteworthy as it is reported to be approximately 13 times more potent in β-blockade than the parent compound, carvedilol.[7]

O-Demethylation

The demethylation of carvedilol produces the active metabolite O-desmethylcarvedilol.[1] This process is mainly catalyzed by CYP2C9.[1][4] While this metabolite exhibits some beta-blocking activity, it is less potent than the parent drug and has no alpha-1 blocking activity.[1]

Side-Chain Oxidation

Oxidation of the carvedilol side-chain results in the formation of inactive hydroxylated metabolites, such as 1-hydroxycarvedilol (B1680800) and 8-hydroxycarvedilol (B193023) (likely the M8 metabolite).[1] CYP1A2 is the primary enzyme responsible for this metabolic pathway.[1][5]

Glucuronidation

Carvedilol and its phase I metabolites can undergo phase II conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), including UGT1A1, UGT2B4, and UGT2B7.[1][5] This reaction increases the water solubility of the compounds, facilitating their excretion.

Quantitative Data on Carvedilol Metabolism

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of carvedilol.

Table 1: Pharmacokinetic Parameters of Carvedilol

ParameterValueReference
Bioavailability25-35%[2][5]
Time to Peak Plasma Concentration (Tmax)1-2 hours[2][8]
Elimination Half-Life6-10 hours[2][5]
Protein Binding~98%[5]
Volume of Distribution1.5 L/kg[2]

Table 2: Major Enzymes and Metabolites of Carvedilol

Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s)Activity of MetaboliteReference
Aromatic Ring OxidationCYP2D64'-hydroxycarvedilol, 5'-hydroxycarvedilolActive (4'-OH is 13x more potent β-blocker)[1][3][7]
O-DemethylationCYP2C9O-desmethylcarvedilolActive (minor β-blocking)[1][4]
Side-Chain OxidationCYP1A21-hydroxycarvedilol, 8-hydroxycarvedilol (M8)Inactive[1][5]
GlucuronidationUGT1A1, UGT2B4, UGT2B7Carvedilol-glucuronide, Metabolite-glucuronidesInactive[1][5]

Table 3: Contribution of CYP450 Enzymes to Carvedilol Enantiomer Metabolism

EnantiomerCYP2D6CYP2C9CYP3A4CYP1A2Reference
R(+)-Carvedilol~40%Minor~30%~20%[1]
S(-)-Carvedilol~20%Minor~15%~60%[1]

Experimental Protocols

Detailed methodologies are essential for the accurate study of carvedilol metabolism. Below are generalized protocols for key in vitro and in vivo experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability and identify the metabolites of carvedilol.

Methodology:

  • Incubation: Carvedilol (typically 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor: The reaction is initiated by adding a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which may contain an internal standard (e.g., Carvedilol-d5).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent drug and identify metabolites.

Reaction Phenotyping using Recombinant CYP Enzymes

Objective: To identify the specific CYP enzymes responsible for the metabolism of carvedilol.

Methodology:

  • Incubation: Carvedilol is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

  • Reaction Conditions: The incubation conditions (buffer, pH, cofactor) are optimized for each specific enzyme.

  • Analysis: The formation of specific metabolites is monitored by LC-MS/MS. The rate of metabolite formation for each enzyme is used to determine its relative contribution to carvedilol metabolism.

In Vivo Pharmacokinetic Study in Animal Models or Humans

Objective: To determine the pharmacokinetic profile of carvedilol and its metabolites.

Methodology:

  • Dosing: A single dose of carvedilol is administered to the study subjects (e.g., orally or intravenously).

  • Sample Collection: Blood samples are collected at predetermined time points post-dose.

  • Sample Processing: Plasma is separated from the blood samples.

  • Extraction: Carvedilol and its metabolites are extracted from the plasma using techniques like solid-phase extraction or liquid-liquid extraction. An internal standard (e.g., Carvedilol-d5) is added to correct for extraction losses and matrix effects.

  • Analysis: The concentrations of carvedilol and its metabolites in the plasma extracts are determined by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of carvedilol and a typical experimental workflow for its metabolic profiling.

Carvedilol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carvedilol Carvedilol Aromatic_Oxidation Aromatic Ring Oxidation Carvedilol->Aromatic_Oxidation CYP2D6 Demethylation O-Demethylation Carvedilol->Demethylation CYP2C9 SideChain_Oxidation Side-Chain Oxidation Carvedilol->SideChain_Oxidation CYP1A2 Glucuronidation Glucuronidation Carvedilol->Glucuronidation UGTs Metabolite_Aromatic 4'- & 5'-hydroxycarvedilol (Active) Aromatic_Oxidation->Metabolite_Aromatic Metabolite_Demethyl O-desmethylcarvedilol (Active) Demethylation->Metabolite_Demethyl Metabolite_SideChain 1- & 8-hydroxycarvedilol (M8) (Inactive) SideChain_Oxidation->Metabolite_SideChain Metabolite_Aromatic->Glucuronidation UGTs Metabolite_Demethyl->Glucuronidation UGTs Excretion Excretion (Bile/Feces) Glucuronidation->Excretion

Caption: Major Phase I and Phase II metabolic pathways of Carvedilol.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Incubation Incubation of Carvedilol with HLMs or rCYPs Quenching Reaction Quenching (Acetonitrile + Carvedilol-d5) Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Processing Data Processing and Metabolite Identification LCMS->Data_Processing Metabolic_Pathway Metabolic Pathway Elucidation Data_Processing->Metabolic_Pathway

Caption: Workflow for in vitro Carvedilol metabolism studies.

Conclusion

The metabolism of carvedilol is a complex process involving multiple enzymatic pathways and resulting in a variety of metabolites with differing pharmacological activities. Understanding these pathways is critical for predicting drug-drug interactions, assessing inter-individual variability in drug response due to genetic polymorphisms (e.g., in CYP2D6), and ensuring the safe and effective use of carvedilol in clinical practice. The use of deuterated internal standards like Carvedilol-d5 is indispensable for the accurate quantification of carvedilol and its metabolites in biological samples, forming the foundation of robust DMPK studies. While the specific metabolite "M8" is likely 8-hydroxycarbazolylcarvedilol, further targeted studies would be needed for definitive identification. This guide provides a foundational understanding for researchers and drug development professionals working with carvedilol and its metabolic profile.

References

An In-Depth Technical Guide to the Enzymatic Formation of Carvedilol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific designation "Carvedilol-d5 M8" does not correspond to a formally recognized and structurally defined major metabolite of Carvedilol (B1668590) in publicly available scientific literature. A commercially available standard labeled "Carvedilol Metabolite M8" possesses a molecular formula (C12H19NO4) inconsistent with known primary metabolites derived from minor structural modifications of the parent drug. This guide will therefore focus on the enzymatic formation of a key, structurally confirmed metabolite, O-desmethyl carvedilol (O-DMC) , which is a plausible candidate for such a designation in a research context. The principles and protocols described are directly applicable to the formation of its deuterated analog, O-desmethyl carvedilol-d5, by substituting Carvedilol-d5 as the initial substrate.

Introduction: The Metabolic Landscape of Carvedilol

Carvedilol is a non-selective beta/alpha-1 adrenergic antagonist widely used in the management of hypertension and heart failure.[1][2] It is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged.[3] The biotransformation of Carvedilol is complex, involving multiple pathways primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5] The main metabolic routes are:

  • Aromatic Ring Oxidation: Hydroxylation of the phenyl ring, primarily at the 4' and 5' positions, is mainly catalyzed by CYP2D6 .[5][6] The resulting 4'-hydroxyphenyl carvedilol (4'-HPC) is an active metabolite with significantly more potent beta-blocking activity than the parent compound.[2][7]

  • Side-Chain Oxidation: Hydroxylation of the carbazole (B46965) ring, particularly at the 8-position, is predominantly carried out by CYP1A2 .[6]

  • O-Demethylation: The formation of O-desmethyl carvedilol (O-DMC) occurs via the removal of the methyl group from the methoxyphenoxy moiety. This reaction is primarily catalyzed by CYP2C9 , with minor contributions from CYP2D6, CYP1A2, and CYP2E1.[5][6][8]

Following these Phase I reactions, the parent drug and its metabolites undergo Phase II conjugation, mainly through glucuronidation, before elimination.[5] This guide provides a detailed overview of the enzymatic formation of O-desmethyl carvedilol.

Key Enzymes in Carvedilol O-Demethylation

The formation of O-DMC from Carvedilol is a clear example of reaction phenotyping, where specific enzymes responsible for a metabolic pathway are identified. While several enzymes show minor activity, CYP2C9 is the principal catalyst.

Enzyme FamilyPrimary IsoformRole in Carvedilol MetabolismReference
Cytochrome P450CYP2C9 Primary catalyst for O-demethylation to form O-DMC. [6]
Cytochrome P450CYP2D6Minor contributor to O-demethylation. Primary role in 4'- and 5'-hydroxylation.[6]
Cytochrome P450CYP1A2Minor contributor to O-demethylation. Primary role in 8-hydroxylation.[6]
Cytochrome P450CYP2E1Minor contributor to O-demethylation.[6]

Visualizing the Metabolic Pathway and Experimental Workflow

Carvedilol Metabolic Pathways

The following diagram illustrates the major Phase I metabolic pathways of Carvedilol, emphasizing the O-demethylation route.

Carvedilol_Metabolism cluster_substrate Substrate cluster_metabolites Phase I Metabolites cluster_enzymes Primary Enzymes Carvedilol Carvedilol / Carvedilol-d5 HPC 4'-OH & 5'-OH Carvedilol (Hydroxylation) Carvedilol->HPC Major Pathway ODMC O-Desmethyl Carvedilol (O-DMC) (O-Demethylation) Carvedilol->ODMC Target Pathway HPC8 8-OH Carvedilol (Hydroxylation) Carvedilol->HPC8 CYP2D6 CYP2D6 CYP2D6->HPC CYP2C9 CYP2C9 CYP2C9->ODMC CYP1A2 CYP1A2 CYP1A2->HPC8 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - Buffer (pH 7.4) - Carvedilol-d5 Stock - NADPH Regenerating System C Pre-incubation: Combine Buffer, Substrate, Enzyme at 37°C A->C B Thaw Enzyme Source: - Human Liver Microsomes (HLM) or - Recombinant hCYP2C9 B->C D Initiate Reaction: Add NADPH System C->D E Incubate: 37°C with shaking (e.g., 0-60 min) D->E F Terminate Reaction: Add cold Acetonitrile (with Internal Standard) E->F G Sample Preparation: Centrifuge to pellet protein F->G H LC-MS/MS Analysis: Quantify O-DMC-d5 formation G->H

References

M8 Metabolite of Carvedilol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Characterization, and Quantification of a Key Carvedilol Metabolite

This technical guide provides a comprehensive overview of the M8 metabolite of Carvedilol, identified as 8-hydroxycarvedilol (B193023), and its deuterated (d5) internal standard. It is intended for researchers, scientists, and drug development professionals engaged in the study of Carvedilol metabolism and pharmacokinetics. This document outlines the metabolic pathway, physicochemical properties, and detailed analytical methodologies for the quantification of this metabolite.

Introduction to Carvedilol and its Metabolism

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and heart failure. It is administered as a racemic mixture and undergoes extensive metabolism in the liver. The primary metabolic pathways include aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.

Side-chain oxidation of Carvedilol leads to the formation of two inactive hydroxylated metabolites: 1-hydroxycarvedilol (B1680800) and 8-hydroxycarvedilol (M8).[1] The enzyme primarily responsible for the formation of the M8 metabolite is CYP1A2.[1] While the pharmacological activity of the M8 metabolite is considered insignificant compared to the parent drug and other metabolites like 4'- and 5'-hydroxyphenyl carvedilol, its accurate quantification is crucial for a complete understanding of Carvedilol's metabolic profile and for conducting comprehensive pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as the M8 metabolite of Carvedilol-d5, is essential for accurate bioanalysis by mass spectrometry.

Physicochemical Properties

The M8 metabolite of Carvedilol is 8-hydroxycarvedilol. Its deuterated form, this compound, is used as an internal standard in quantitative bioanalysis. The key physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of 8-Hydroxycarvedilol (M8 Metabolite)
PropertyValueSource
Chemical Name 5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-olPubChem
Molecular Formula C₂₄H₂₆N₂O₅[2]
Molecular Weight 422.5 g/mol [2]
CAS Number 159426-95-6[2][3]
Appearance Pale Red to Light Red Solid[3]
Melting Point >130°C (decomposition)[3]
Solubility DMSO (Slightly)[3]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Chemical Name 5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-1-olInferred
Molecular Formula C₂₄H₂₁D₅N₂O₅Commercial Suppliers
Molecular Weight 427.5 g/mol LGC Standards
CAS Number Not widely available-
Appearance Typically a solid-
Purity >98% (typical for reference standards)-
Isotopic Enrichment >99% deuterium (B1214612) (typical)-

Note: Detailed Certificate of Analysis data for the this compound reference standard, including precise purity and isotopic enrichment, should be obtained from the supplier.

Metabolic Pathway of Carvedilol to M8 Metabolite

The formation of the M8 metabolite (8-hydroxycarvedilol) from Carvedilol occurs through side-chain oxidation, a phase I metabolic reaction. This process is primarily catalyzed by the cytochrome P450 enzyme CYP1A2.

Carvedilol_Metabolism_to_M8 Carvedilol Carvedilol M8 8-Hydroxycarvedilol (M8) Carvedilol->M8 Side-chain oxidation CYP1A2 CYP1A2 CYP1A2->Carvedilol catalyzes

Carvedilol Metabolism to M8 Metabolite

Synthesis of this compound Reference Standard

  • Synthesis of a Deuterated Precursor: A suitable starting material, such as a deuterated analog of a key intermediate in the Carvedilol synthesis, would be prepared. Deuterium atoms are typically introduced at non-exchangeable positions to ensure the stability of the label.

  • Synthesis of 8-Hydroxycarvedilol Scaffold: The synthesis of the 8-hydroxycarvedilol core structure would be carried out. This may involve multi-step organic synthesis to construct the carbazole (B46965) ring system with a hydroxyl group at the 8-position.

  • Coupling with the Deuterated Side Chain: The deuterated side-chain precursor would then be coupled to the 8-hydroxycarvedilol scaffold to yield the final product, 8-hydroxycarvedilol-d5.

  • Purification and Characterization: The final product would be purified using chromatographic techniques such as HPLC. Its identity and purity would be confirmed by analytical methods including mass spectrometry (to confirm the molecular weight and isotopic enrichment) and NMR spectroscopy (to confirm the structure and position of the deuterium labels).

Experimental Protocol: Quantification of M8 Metabolite in Biological Matrices by LC-MS/MS

The following is a representative experimental protocol for the quantification of the M8 metabolite (8-hydroxycarvedilol) in human plasma using a stable isotope-labeled internal standard (this compound). This protocol is a composite based on published methods for Carvedilol and its other metabolites.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Spiking: To 100 µL of human plasma, add the this compound internal standard solution.

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solution (e.g., 0.1 N HCl in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with a suitable solvent (e.g., 2% ammonia (B1221849) in methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterTypical Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient to separate the analyte from matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the analyte and internal standard. For Carvedilol-d5, a known transition is m/z 412.2 > 105.1.[4] A similar fragmentation pattern would be expected for the M8-d5 metabolite.
Source Temperature ~500 °C
Ion Spray Voltage ~5500 V
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.

  • Linearity: A linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).

  • Recovery: Consistent and reproducible extraction recovery.

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of the M8 metabolite of Carvedilol.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (M8-d5) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (LC) Separation Recon->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of M8 Calibration->Quant

LC-MS/MS Analytical Workflow for M8 Metabolite

Conclusion

The M8 metabolite of Carvedilol (8-hydroxycarvedilol) is a product of side-chain oxidation, primarily mediated by CYP1A2. While considered pharmacologically inactive, its accurate measurement is vital for a thorough understanding of Carvedilol's disposition. The use of a stable isotope-labeled internal standard, the this compound, coupled with a validated LC-MS/MS method, enables reliable quantification in biological matrices. This technical guide provides a foundational understanding and practical framework for researchers working with this important metabolite.

References

A Technical Guide to the Preliminary Toxicological Investigation of Carvedilol-d5 M8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a hypothetical, best-practice framework for the preliminary toxicological investigation of Carvedilol-d5 M8. As of the date of this publication, no specific toxicological data for this deuterated metabolite is publicly available. The experimental designs, data, and protocols presented herein are illustrative and based on established methodologies for the safety assessment of drug metabolites.

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the treatment of heart failure and hypertension.[1] The metabolism of Carvedilol is complex, involving oxidation, demethylation, and glucuronidation, primarily mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C9.[1][2] Deuteration, the selective replacement of hydrogen with deuterium, is a strategy employed to favorably alter the pharmacokinetic properties of a drug, potentially reducing the formation of toxic metabolites.[3][4] This guide provides a comprehensive, albeit prospective, framework for the initial safety evaluation of a deuterated metabolite of Carvedilol, designated as Carvedilol-d5 M8.

The investigation into the toxicity of a drug metabolite is a critical component of preclinical safety assessment, as recommended by regulatory bodies like the FDA.[5][6][7] This process is essential for identifying disproportionate drug metabolites—those found only in humans or at higher concentrations in humans than in preclinical toxicology species—to ensure their potential risks are understood before large-scale clinical trials.[5][8]

This technical guide details a proposed workflow for the preliminary toxicological assessment of Carvedilol-d5 M8, encompassing in vitro cytotoxicity, genotoxicity, and metabolic interaction assays, supplemented with detailed experimental protocols and illustrative data.

Proposed Investigational Workflow

The preliminary toxicological investigation of Carvedilol-d5 M8 should be conducted in a tiered approach, beginning with in vitro assays to assess potential cellular liabilities. A positive finding in any of these initial screens would warrant further, more comprehensive in vivo testing.

G Figure 1: Proposed Workflow for Preliminary Toxicological Investigation of Carvedilol-d5 M8 cluster_0 In Vitro Assessment cluster_1 Data Analysis and Risk Assessment cluster_2 Decision Point Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay in HepG2 cells) Data_Analysis Analyze IC50, Genotoxicity, Metabolic Interaction Potential, and Oxidative Stress Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assessment (e.g., Ames Test, in vitro Micronucleus Assay) Genotoxicity->Data_Analysis Metabolic_Interaction Metabolic Interaction (e.g., CYP450 Inhibition Assay) Metabolic_Interaction->Data_Analysis ROS_Production Reactive Oxygen Species (ROS) Production (in primary hepatocytes) ROS_Production->Data_Analysis Risk_Assessment Preliminary Risk Assessment Data_Analysis->Risk_Assessment Decision Proceed to In Vivo Studies? Risk_Assessment->Decision In_Vivo_Studies In Vivo Confirmatory Studies (e.g., Rodent Micronucleus Assay) Decision->In_Vivo_Studies If warranted Stop Stop/Redesign Decision->Stop If low risk or significant toxicity

Caption: Proposed workflow for the initial toxicological evaluation of Carvedilol-d5 M8.

Data Presentation: Hypothetical Quantitative Summary

The following tables present hypothetical data for a preliminary toxicological assessment of Carvedilol-d5 M8, in comparison to its non-deuterated parent compound, Carvedilol.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

CompoundCell LineIncubation Time (h)IC50 (µM)
CarvedilolHepG22475.3
4852.1
Carvedilol-d5 M8HepG224> 200
48185.6
Doxorubicin (Positive Control)HepG2480.8

Table 2: Genotoxicity Assessment (Ames Test)

CompoundStrainMetabolic Activation (S9)Result
CarvedilolTA98-Negative
+Negative
TA100-Negative
+Negative
Carvedilol-d5 M8TA98-Negative
+Negative
TA100-Negative
+Negative
2-Nitrofluorene (Positive Control)TA98-Positive
Sodium Azide (Positive Control)TA100-Positive

Table 3: Cytochrome P450 Inhibition

CompoundCYP IsoformIC50 (µM)
CarvedilolCYP2D65.2
CYP2C98.7
CYP3A4> 50
Carvedilol-d5 M8CYP2D615.8
CYP2C925.1
CYP3A4> 50
Ketoconazole (Positive Control)CYP3A40.1

Table 4: Reactive Oxygen Species (ROS) Production

Compound (Concentration)Cell TypeFold Increase in ROS vs. Vehicle Control
Carvedilol (50 µM)Primary Human Hepatocytes1.8
Carvedilol-d5 M8 (50 µM)Primary Human Hepatocytes1.2
Menadione (100 µM) (Positive Control)Primary Human Hepatocytes5.4

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[9][10]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Carvedilol-d5 M8, Carvedilol, and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on established guidelines for the Ames test.[11][12][13]

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98 and TA100).

  • Test Mixture Preparation: In separate tubes, combine the test compound at various concentrations, the bacterial culture, and either a phosphate (B84403) buffer or a liver S9 fraction for metabolic activation.

  • Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Mix the pre-incubation mixture with molten top agar (B569324) and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

In Vivo Genotoxicity: Rodent Micronucleus Assay

This protocol follows the general principles of the OECD 474 guideline.[14][15][16][17]

  • Animal Dosing: Administer Carvedilol-d5 M8 at three dose levels to groups of mice or rats via an appropriate route. Include vehicle and positive control groups.

  • Sample Collection: Collect bone marrow or peripheral blood at 24 and 48 hours after the final dose.

  • Slide Preparation: Prepare slides and stain with a fluorescent dye (e.g., acridine (B1665455) orange) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result.

Metabolic Interaction: Cytochrome P450 Inhibition Assay

This protocol is a standard method for assessing drug-drug interaction potential.[18][19][20][21]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP-isoform-specific substrate, and a range of concentrations of Carvedilol-d5 M8.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: Quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.

Reactive Oxygen Species (ROS) Production Assay

This protocol outlines a common method for measuring intracellular ROS.[22][23][24]

  • Cell Culture: Culture primary human hepatocytes in a 96-well plate.

  • Probe Loading: Load the cells with a fluorescent ROS probe (e.g., H2DCFDA) by incubating them in a buffer containing the probe.

  • Compound Treatment: Expose the cells to Carvedilol-d5 M8, Carvedilol, a vehicle control, and a positive control (e.g., menadione).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence intensity in the treated cells compared to the vehicle control indicates an increase in ROS production.

Visualization of Relevant Signaling Pathways

Carvedilol is known to interact with adrenergic signaling pathways and modulate cellular responses to oxidative stress.[4][25][26][27][28][29][30][31][32][33][34] It is plausible that Carvedilol-d5 M8 may also interact with these pathways.

Carvedilol and Adrenergic Receptor Signaling

Carvedilol acts as a biased agonist at the β1-adrenergic receptor, which can lead to G-protein independent signaling through β-arrestin.[27] This unique mechanism may contribute to its therapeutic effects.

G Figure 2: Carvedilol's Biased Agonism at the β1-Adrenergic Receptor Carvedilol Carvedilol / Carvedilol-d5 M8? beta1AR β1-Adrenergic Receptor Carvedilol->beta1AR G_Protein G-Protein Signaling (e.g., adenylyl cyclase) beta1AR->G_Protein Blocked beta_Arrestin β-Arrestin Signaling beta1AR->beta_Arrestin Activated Downstream_G Downstream Effects (e.g., cAMP production) G_Protein->Downstream_G Downstream_Arrestin Downstream Effects (e.g., ERK activation) beta_Arrestin->Downstream_Arrestin

Caption: Biased agonism of Carvedilol at the β1-adrenergic receptor.

Carvedilol and Oxidative Stress Pathways

Carvedilol has demonstrated antioxidant properties and can activate the Nrf2/ARE pathway, a key cellular defense mechanism against oxidative stress.[4][25][29][30][33]

G Figure 3: Carvedilol's Influence on the Nrf2/ARE Oxidative Stress Pathway Oxidative_Stress Oxidative Stress (e.g., from ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Carvedilol Carvedilol / Carvedilol-d5 M8? Carvedilol->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (activated) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) (in nucleus) Nrf2->ARE translocates and binds Antioxidant_Proteins Expression of Antioxidant Proteins (e.g., HO-1, NQO-1) ARE->Antioxidant_Proteins activates transcription

Caption: Modulation of the Nrf2/ARE pathway by Carvedilol.

Conclusion

This technical guide provides a structured and comprehensive framework for the preliminary toxicological investigation of Carvedilol-d5 M8. By employing a battery of in vitro assays focusing on cytotoxicity, genotoxicity, metabolic interactions, and oxidative stress, researchers can build a foundational safety profile for this deuterated metabolite. The detailed protocols and illustrative data presented herein serve as a practical resource for drug development professionals. The visualization of relevant signaling pathways further contextualizes the potential biological activities of Carvedilol-d5 M8. A thorough and early assessment of metabolite safety, as outlined in this guide, is paramount for mitigating risks and ensuring the successful progression of new chemical entities through the drug development pipeline.

References

Methodological & Application

Application Note: Quantification of Carvedilol-d5 M8 Metabolite using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of the M8 metabolite of Carvedilol-d5 is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive application note and protocol.

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. It undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by enzymes such as CYP2D6 and CYP2C9. While several major metabolites of Carvedilol have been identified and characterized, there is growing interest in understanding the complete metabolic profile, including less abundant or unique metabolites. One such metabolite, designated as M8, has been identified with a molecular formula of C12H19NO4. This formula suggests a significant structural modification of the parent drug, likely involving the cleavage of the carbazole (B46965) moiety.

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of the this compound in a biological matrix, such as human plasma. The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been developed to be suitable for pharmacokinetic studies.

Analyte and Internal Standard

  • Analyte: Carvedilol M8 Metabolite (Putative Structure)

  • Internal Standard (IS): Carvedilol-d5 M8 Metabolite (M8-d5)

Note on the M8 Metabolite Structure: The definitive structure of the M8 metabolite is not widely published. Based on its molecular formula (C12H19NO4) and known Carvedilol metabolism, a putative structure resulting from the cleavage of the ether linkage and subsequent oxidation is proposed for the purpose of this protocol. This proposed structure is 2-(2-methoxyphenoxy)ethylamino-3-hydroxypropanoic acid.

Note on the Deuterated Internal Standard: Carvedilol-d5 is typically deuterated on the propanolamine (B44665) side chain. It is assumed that the M8-d5 metabolite retains these deuterium (B1214612) labels.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of the M8 metabolite from human plasma.

  • Materials:

    • Human plasma samples

    • Carvedilol M8 metabolite reference standard

    • Carvedilol-d5 M8 metabolite (M8-d5) internal standard solution (e.g., 100 ng/mL in methanol)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Mixed-mode cation exchange SPE cartridges

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of the M8-d5 internal standard solution. Vortex for 10 seconds.

    • Add 400 µL of 4% formic acid in water to the plasma sample. Vortex for 10 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Given the polar nature of the proposed M8 metabolite, a hydrophilic interaction liquid chromatography (HILIC) column is recommended.

    ParameterValue
    Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
    Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 95% B to 50% B over 5 minutes, then return to initial conditions
    Flow Rate 0.4 mL/min
    Column Temperature 40°C
    Injection Volume 5 µL
  • Mass Spectrometry Conditions: The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM).

    ParameterValue
    Ionization Mode Electrospray Ionization (ESI), Positive
    Capillary Voltage 3.5 kV
    Source Temperature 150°C
    Desolvation Temperature 400°C
    Desolvation Gas Flow 800 L/hr
    Cone Gas Flow 50 L/hr

3. MRM Transitions

The following table summarizes the proposed MRM transitions for the M8 and M8-d5 metabolites based on their putative structures. These would need to be optimized with the actual reference standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carvedilol M8 Metabolite 256.1150.115
108.125
Carvedilol-d5 M8 Metabolite (IS) 261.1150.115
108.125

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterDescription
LC System UHPLC
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
MS System Triple Quadrupole
Ionization ESI Positive
Scan Type MRM

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
M8 Metabolite256.1150.10.13015
M8-d5 (IS)261.1150.10.13015

Method Validation

The developed method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][3] This includes assessing the following parameters:

  • Selectivity and Specificity: Ensuring no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Linearity, range, and weighting.

  • Accuracy and Precision: Within-run and between-run variability.

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.

  • Recovery: Efficiency of the extraction process.

  • Stability: Freeze-thaw, short-term, long-term, and stock solution stability.

Visualizations

G Experimental Workflow for M8 Metabolite Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (200 µL) Spike_IS Spike with M8-d5 IS Plasma->Spike_IS Pretreat Pre-treatment with Formic Acid Spike_IS->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Chromatography HILIC Separation Inject->Chromatography Detection MRM Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of Carvedilol M8 metabolite.

G Proposed Metabolic Pathway of Carvedilol to M8 Metabolite Carvedilol Carvedilol (C24H26N2O4) Intermediate Ether Cleavage Intermediate Carvedilol->Intermediate CYP450 Mediated Ether Cleavage M8 M8 Metabolite (C12H19NO4) (Putative Structure) Intermediate->M8 Oxidation

Caption: Proposed metabolic pathway of Carvedilol to the M8 metabolite.

References

Application Note: Quantitative Analysis of O-Desmethyl Carvedilol (Metabolite M8) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the treatment of cardiovascular diseases. It is extensively metabolized in the body, with one of the notable metabolites being O-desmethyl carvedilol (DMC), also referred to as Carvedilol Metabolite M8. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note provides a detailed analytical protocol for the determination of O-desmethyl carvedilol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, Carvedilol-d5, for reliable quantification.

Chemical Structures

O-Desmethyl Carvedilol (M8)

  • Chemical Name: 1-(9H-carbazol-4-yloxy)-3-[[2-(2-hydroxyphenoxy)ethyl]amino]propan-2-ol

  • Molecular Formula: C₂₃H₂₄N₂O₄

  • Molecular Weight: 392.45 g/mol

Carvedilol-d5 (Internal Standard)

Experimental Protocols

This protocol is based on established methodologies for the analysis of carvedilol and its metabolites in biological matrices.[1]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Aliquoting: Thaw frozen human plasma samples to room temperature. Vortex mix gently. Aliquot 200 µL of plasma into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add 20 µL of Carvedilol-d5 working solution (concentration to be optimized during method development, e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma used for the calibration curve.

  • Protein Precipitation: Add 600 µL of acetonitrile (B52724) to each tube. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC System UPLC or HPLC system capable of binary gradient elution
Column Chirobiotic® V chiral-phase column or equivalent C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized. Start with a gradient from 5% to 95% B over 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Multiple Reaction Monitoring (MRM) Transitions See Table 3

Table 3: MRM Transitions for O-Desmethyl Carvedilol and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
O-Desmethyl Carvedilol (M8) 393.2296.1150To be optimized
Carvedilol-d5 (IS) 412.2100.2150To be optimized

Note: The mass transitions for O-desmethyl carvedilol are based on published literature.[1] The collision energy should be optimized for the specific instrument to achieve the most stable and intense product ion signal.

Data Presentation

Table 4: Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (%CV) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect To be evaluated and minimized
Stability (Freeze-thaw, bench-top, long-term) Within ±15% of initial concentration

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) spike_is Spike with Carvedilol-d5 (IS) plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of M8 calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of O-desmethyl carvedilol in plasma.

Signaling Pathway Diagram

G cluster_pathway Metabolic Pathway of Carvedilol Carvedilol Carvedilol M8 O-Desmethyl Carvedilol (M8) Carvedilol->M8 CYP2C9 Other_Metabolites Other Metabolites (e.g., Hydroxyphenyl Carvedilol) Carvedilol->Other_Metabolites CYP2D6, etc.

Caption: Simplified metabolic pathway of Carvedilol leading to the formation of O-desmethyl carvedilol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of O-desmethyl carvedilol (Metabolite M8) in human plasma by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust framework for researchers in drug metabolism and pharmacokinetics. Adherence to this protocol, with appropriate validation, will enable the accurate and precise measurement of this key carvedilol metabolite, contributing to a deeper understanding of the drug's disposition in humans.

References

Application Notes and Protocols for the Analysis of Carvedilol-d5 Metabolite M8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1][2][3] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites.[1][2][4][5] The analysis of these metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of Carvedilol. Carvedilol-d5 is a deuterated form of Carvedilol, commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.

This document provides detailed application notes and protocols for the sample preparation of Carvedilol metabolites for analysis, with a focus on a less characterized metabolite designated as M8. While the exact structure of the M8 metabolite is not publicly available, its reported molecular formula (C12H19NO4) suggests it is a smaller, likely more polar fragment of the parent drug, possibly resulting from the cleavage of the Carvedilol molecule.[6] Therefore, this guide will cover established methods for the major, well-documented metabolites of Carvedilol and provide a strategic approach for the sample preparation of a polar metabolite like M8.

Carvedilol Metabolism

Carvedilol is primarily metabolized in the liver through aromatic ring oxidation and glucuronidation. The main oxidative metabolites include 4'- and 5'-hydroxyphenyl Carvedilol and O-desmethyl Carvedilol.[2][7] These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion.[8]

Carvedilol_Metabolism cluster_metabolites Carvedilol Carvedilol Metabolites Phase I Metabolites Carvedilol->Metabolites CYP2D6, CYP2C9 (Oxidation, Demethylation) Conjugates Phase II Metabolites (Glucuronides/Sulfates) Metabolites->Conjugates UGTs, SULTs (Glucuronidation, Sulfation) Excretion Biliary/Fecal and Renal Excretion Metabolites->Excretion M_4OH 4'-OH-Carvedilol M_5OH 5'-OH-Carvedilol M_ODM O-desmethyl-Carvedilol M8 M8 Metabolite (Hypothesized cleavage product) Conjugates->Excretion

Caption: Carvedilol Metabolism Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Carvedilol and its major metabolites in biological matrices.

Table 1: Linearity and LLOQ of Analytical Methods for Carvedilol and its Metabolites

AnalyteMatrixAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
CarvedilolHuman PlasmaLC-MS/MS0.5 - 1000.5[9][10]
4'-OH-CarvedilolHuman PlasmaLC-MS/MS0.3 - 400.3[9][10]
CarvedilolHuman PlasmaHPLC-Fluorescence1 - 801[11]
O-desmethyl CarvedilolHuman UrineGC-MS0.75 - 750.75[4]
4'-OH-CarvedilolHuman UrineGC-MS3.0 - 753.0[4]
5'-OH-CarvedilolHuman UrineGC-MS3.0 - 753.0[4]

Table 2: Recovery of Carvedilol and its Metabolites using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Reference
CarvedilolHuman PlasmaSolid Phase Extraction (SPE)78.9[9][10]
4'-OH-CarvedilolHuman PlasmaSolid Phase Extraction (SPE)83.25[9][10]
CarvedilolHuman PlasmaLiquid-Liquid Extraction (LLE)~99
CarvedilolHuman UrineLiquid-Liquid Extraction (LLE)80.1 - 97.8[4]
O-desmethyl CarvedilolHuman UrineLiquid-Liquid Extraction (LLE)80.1 - 97.8[4]
4'-OH-CarvedilolHuman UrineLiquid-Liquid Extraction (LLE)80.1 - 97.8[4]
5'-OH-CarvedilolHuman UrineLiquid-Liquid Extraction (LLE)80.1 - 97.8[4]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Carvedilol and its Major Metabolites from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Carvedilol and 4'-hydroxyphenyl Carvedilol in human plasma.[9][10]

Materials:

Procedure:

SPE_Workflow start Start: Plasma Sample pretreatment Pre-treatment: Add Internal Standard (Carvedilol-d5) and Acidify start->pretreatment loading Sample Loading: Load pre-treated plasma pretreatment->loading conditioning SPE Cartridge Conditioning: 1. Methanol 2. Water conditioning->loading washing Washing: 1. Acidified Water 2. Methanol loading->washing elution Elution: Ammoniated Methanol washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid Phase Extraction Workflow.

  • Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of Carvedilol-d5 internal standard solution and 100 µL of 0.1 M HCl. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Carvedilol and its Metabolites from Human Urine

This protocol is based on a GC-MS method for the determination of Carvedilol and its metabolites in human urine.[4]

Materials:

  • Human urine samples

  • β-Glucuronidase/arylsulfatase (from Helix pomatia)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Carvedilol-d5 internal standard solution

Procedure:

  • Enzymatic Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 100 µL of Carvedilol-d5 internal standard, 1 mL of sodium acetate buffer (pH 5.0), and 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 16 hours.

  • pH Adjustment: Adjust the pH of the hydrolyzed sample to approximately 9-10 with NaOH.

  • Liquid-Liquid Extraction: Add 5 mL of the extraction solvent to the sample. Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Separation and Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (if required for GC-MS): The dried residue may require derivatization before GC-MS analysis.

  • Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Sample Preparation Strategy for the M8 Metabolite of Carvedilol

Given the molecular formula of the M8 metabolite (C12H19NO4), it is expected to be more polar than Carvedilol and its major hydroxylated and demethylated metabolites. This increased polarity will influence the choice of the sample preparation method.

Logical Approach for M8 Sample Preparation:

M8_Strategy start Biological Sample (Plasma or Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) start->protein_precipitation spe_choice Solid Phase Extraction (SPE) protein_precipitation->spe_choice lle_choice Liquid-Liquid Extraction (LLE) protein_precipitation->lle_choice reverse_phase_spe Reversed-Phase SPE (e.g., C18) for moderately polar metabolites spe_choice->reverse_phase_spe If M8 is moderately polar mixed_mode_spe Mixed-Mode or Hydrophilic Interaction SPE for highly polar metabolites spe_choice->mixed_mode_spe If M8 is highly polar analysis LC-MS/MS Analysis reverse_phase_spe->analysis mixed_mode_spe->analysis polar_solvent_lle LLE with a more polar organic solvent (e.g., Ethyl Acetate) lle_choice->polar_solvent_lle polar_solvent_lle->analysis

Caption: Strategy for M8 Metabolite Sample Preparation.

Recommended Approaches:

  • Protein Precipitation: For a quick and simple extraction from plasma, protein precipitation with a cold organic solvent like acetonitrile or methanol is a viable first step. This method is effective for a wide range of analyte polarities.

  • Solid Phase Extraction (SPE):

    • Reversed-Phase SPE (e.g., C18): If the M8 metabolite retains some non-polar character, a C18 SPE cartridge may still be effective. The protocol would be similar to Protocol 1, but with adjustments to the wash and elution solvents to account for the increased polarity (e.g., using a weaker organic solvent in the wash step and a stronger one for elution).

    • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: For very polar metabolites, a HILIC-based SPE sorbent would be more appropriate. This technique uses a polar stationary phase and a mobile phase with a high organic content.

    • Mixed-Mode SPE: Cartridges with both reversed-phase and ion-exchange properties (like the Oasis MCX used in Protocol 1) can be very effective for capturing polar metabolites that have ionizable functional groups.

  • Liquid-Liquid Extraction (LLE): A more polar extraction solvent, such as ethyl acetate or a mixture containing a more polar component, may be necessary to efficiently extract the M8 metabolite from an aqueous matrix. The pH of the aqueous phase should be optimized to ensure the M8 metabolite is in a neutral form to facilitate its partitioning into the organic phase.

Conclusion

The successful analysis of Carvedilol and its metabolites, including the less-defined M8 metabolite, relies on a robust and optimized sample preparation strategy. For the well-characterized metabolites, established SPE and LLE protocols provide excellent recovery and reproducibility. For the polar M8 metabolite, a systematic approach starting with protein precipitation followed by optimization of SPE or LLE with a focus on more polar-friendly conditions is recommended. The use of a deuterated internal standard like Carvedilol-d5 is essential for accurate quantification in all analytical runs. The protocols and data presented here provide a strong foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics to develop and validate reliable analytical methods for Carvedilol and its metabolites.

References

Application Note: A Validated UPLC-MS/MS Method for the Simultaneous Quantification of Carvedilol-d5 and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the chromatographic separation of Carvedilol-d5 metabolites is presented for researchers, scientists, and professionals in drug development.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. It is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation. The main metabolites include 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and O-desmethylcarvedilol. Some of these metabolites, particularly 4'-hydroxycarvedilol, are pharmacologically active.[1][2]

In pharmacokinetic studies, stable isotope-labeled internal standards are crucial for accurate quantification of drugs and their metabolites. Carvedilol-d5, a deuterated analog of carvedilol, is commonly used as an internal standard in bioanalytical methods.[3][4] This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of Carvedilol-d5 and its primary oxidative metabolites in human plasma.

Metabolic Pathways of Carvedilol

Carvedilol undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, CYP1A2, and CYP2C9.[1][5] The main metabolic pathways are aromatic ring hydroxylation, O-demethylation, and subsequent glucuronidation.[1][6] The oxidative metabolites, 4'-hydroxycarvedilol and 5'-hydroxycarvedilol, are primarily formed by CYP2D6.[1][2] O-desmethylcarvedilol is another significant metabolite.[1] These phase I metabolites are then conjugated with glucuronic acid in phase II metabolism.[1]

G cluster_legend Legend Drug Drug Metabolite Metabolite Enzyme Enzyme Carvedilol Carvedilol 4'-OH Carvedilol 4'-OH Carvedilol Carvedilol->4'-OH Carvedilol Hydroxylation 5'-OH Carvedilol 5'-OH Carvedilol Carvedilol->5'-OH Carvedilol Hydroxylation O-desmethyl Carvedilol O-desmethyl Carvedilol Carvedilol->O-desmethyl Carvedilol Demethylation Glucuronide Conjugates Glucuronide Conjugates 4'-OH Carvedilol->Glucuronide Conjugates Glucuronidation 5'-OH Carvedilol->Glucuronide Conjugates Glucuronidation O-desmethyl Carvedilol->Glucuronide Conjugates Glucuronidation CYP2D6 CYP2D6 CYP2D6->4'-OH Carvedilol CYP2D6->5'-OH Carvedilol CYP2C9 CYP2C9 CYP2C9->O-desmethyl Carvedilol UGTs UGTs UGTs->Glucuronide Conjugates G cluster_legend Legend Process Process Analysis Analysis Output Output Sample Plasma Sample Collection Preparation Solid-Phase Extraction Sample->Preparation Extraction UPLC UPLC Separation Preparation->UPLC Injection MS MS/MS Detection UPLC->MS Ionization Data Data Acquisition & Processing MS->Data Signal Quantification Quantification & Reporting Data->Quantification Concentration

References

Application Notes: Solid-Phase Extraction of Carvedilol and its Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic receptor antagonist with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. Accurate quantification of Carvedilol and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of these analytes from complex biological samples like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of Carvedilol and its metabolites, including a deuterated internal standard, from human plasma. While this protocol is specifically validated for Carvedilol and its 4'-hydroxyphenyl metabolite, it serves as a robust starting point for the extraction of other metabolites, such as Carvedilol-d5 M8, with potential minor modifications for optimization.

Data Presentation

The following tables summarize quantitative data from studies employing solid-phase extraction for Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol. This data highlights the efficiency and reliability of the SPE method.

Table 1: Analyte Recovery from Human Plasma

AnalyteMean Recovery (%)Reference
Carvedilol78.90[1]
4'-hydroxyphenyl carvedilol83.25[1]
Carvedilol94 - 99[2]
4'-hydroxyphenyl carvedilol94 - 99[2]

Table 2: Method Validation Parameters for Carvedilol and 4'-hydroxyphenyl carvedilol

ParameterCarvedilol4'-hydroxyphenyl carvedilolReference
Linearity Range (ng/mL)0.05 - 500.01 - 10[2]
Lower Limit of Quantification (LLOQ) (ng/mL)0.50.3[1]
Intra-batch Precision (% CV)0.74 - 3.880.74 - 3.88[2]
Inter-batch Precision (% CV)0.74 - 3.880.74 - 3.88[2]
Intra-batch Accuracy (%)96.4 - 103.396.4 - 103.3[2]
Inter-batch Accuracy (%)96.4 - 103.396.4 - 103.3[2]

Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of Carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma using their deuterated internal standards.[2]

Materials:

  • SPE Cartridge: Oasis MCX (Mixed-Mode Cation Exchange) cartridges.[3]

  • Reagents:

  • Internal Standard: Carvedilol-d5 (or other appropriate deuterated standard)

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • UPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of human plasma, add the deuterated internal standard (e.g., Carvedilol-d5).[2]

    • Vortex mix the sample for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 2% formic acid in deionized water.

      • Wash the cartridge with 1 mL of methanol.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., Acetononitrile and 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid (78:22, v/v)).[2]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume into the UPLC-MS/MS system for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma 100 µL Human Plasma is Add Deuterated Internal Standard plasma->is vortex1 Vortex Mix is->vortex1 condition 1. Condition: Methanol then Water vortex1->condition load 2. Load Sample condition->load wash 3. Wash: 2% Formic Acid then Methanol load->wash elute 4. Elute: 5% NH4OH in Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into UPLC-MS/MS reconstitute->analysis

Caption: Workflow for the solid-phase extraction of Carvedilol from plasma.

References

Application Notes and Protocols: The Use of Deuterated Carvedilol and its Metabolites in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1][2] Understanding its pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its active metabolites, is crucial for optimizing therapeutic outcomes. Stable isotope-labeled internal standards, such as deuterated carvedilol (Carvedilol-d5) and its deuterated metabolites, are indispensable tools in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification in biological matrices.[3]

While the prompt specifically mentioned "Carvedilol-d5 M8," a thorough search of the scientific literature did not yield a definitive structure or significant pharmacokinetic data for a metabolite designated as "M8." A commercially available reference standard for "Carvedilol Metabolite M8" exists with the molecular formula C12H19NO4, which suggests a significant structural departure from the parent molecule (C24H26N2O4).[4] Due to the lack of available information on this specific metabolite, these application notes will focus on the well-characterized major metabolites of carvedilol and the established use of their deuterated analogues in pharmacokinetic research.

Carvedilol Metabolism

Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9.[1][2] The main metabolic pathways include aromatic ring oxidation and glucuronidation.[1] Key metabolites, some of which exhibit pharmacological activity, include:

  • 4'-Hydroxyphenyl Carvedilol: An active metabolite with potent beta-blocking activity, approximately 13 times more potent than the parent compound.[1]

  • 5'-Hydroxyphenyl Carvedilol: Another active hydroxylated metabolite.

  • O-Desmethylcarvedilol: An active metabolite formed through demethylation, primarily by CYP2C9.[5]

  • 8-Hydroxycarvedilol: An inactive metabolite resulting from side-chain oxidation.[5]

Quantitative Analysis using LC-MS/MS

LC-MS/MS is the preferred method for the sensitive and selective quantification of carvedilol and its metabolites in biological samples such as plasma. The use of stable isotope-labeled internal standards (SIL-IS), such as Carvedilol-d5 (B582782) and deuterated metabolites, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[3]

Experimental Protocol: Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol in Human Plasma

This protocol provides a general methodology for the simultaneous quantification of carvedilol and its major active metabolite, 4'-hydroxyphenyl carvedilol, using their respective deuterated internal standards.

1. Materials and Reagents:

  • Carvedilol reference standard

  • 4'-Hydroxyphenyl carvedilol reference standard

  • Carvedilol-d5 (Internal Standard)

  • 4'-Hydroxyphenyl carvedilol-d5 (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation (Solid Phase Extraction):

  • Spike 200 µL of human plasma with the internal standard solution (Carvedilol-d5 and 4'-Hydroxyphenyl carvedilol-d5).

  • Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (to be optimized based on the instrument).

Data Presentation

The following tables summarize key pharmacokinetic parameters for carvedilol and its major active metabolite, 4'-hydroxyphenyl carvedilol, obtained from a study in healthy volunteers after a single oral dose of 6.25 mg carvedilol.[6]

Table 1: Pharmacokinetic Parameters of Carvedilol

ParameterMean ValueStandard Deviation
Cmax (ng/mL)21.269.23
Tmax (h)1.5-
AUC0-t (ng·h/mL)66.9529.45
AUC0-inf (ng·h/mL)68.5430.11
t1/2 (h)6.301.95

Table 2: Pharmacokinetic Parameters of 4'-Hydroxyphenyl Carvedilol

ParameterMean ValueStandard Deviation
Cmax (ng/mL)2.422.07
Tmax (h)2.0-
AUC0-t (ng·h/mL)5.933.51
AUC0-inf (ng·h/mL)6.783.49
t1/2 (h)6.316.45

Mandatory Visualizations

Diagrams

Carvedilol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carvedilol Carvedilol CYP2D6 CYP2D6 Carvedilol->CYP2D6 CYP2C9 CYP2C9 Carvedilol->CYP2C9 Glucuronidation UGTs Carvedilol->Glucuronidation Metabolites Metabolites M_4OH 4'-Hydroxyphenyl Carvedilol (Active) CYP2D6->M_4OH M_5OH 5'-Hydroxyphenyl Carvedilol (Active) CYP2D6->M_5OH M_ODes O-Desmethylcarvedilol (Active) CYP2C9->M_ODes Conjugates Glucuronide Conjugates Glucuronidation->Conjugates M_4OH->Glucuronidation M_5OH->Glucuronidation M_ODes->Glucuronidation PK_Workflow Dosing Oral Administration of Carvedilol Sampling Blood Sample Collection (Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (SPE) + Internal Standard (Carvedilol-d5) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition & Processing Analysis->Data PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Data->PK_Analysis

References

Application Notes and Protocols: Development of a Bioanalytical Assay for Carvedilol and its Metabolite M8 using Carvedilol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure. The drug undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation.[1][2] Key metabolic pathways include hydroxylation and O-demethylation, resulting in the formation of several metabolites.[1][3] The development of a robust and sensitive bioanalytical method for the simultaneous quantification of Carvedilol and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.

This document outlines a detailed protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Carvedilol and a designated metabolite, M8, in human plasma. Carvedilol-d5 is utilized as an internal standard (IS) to ensure accuracy and precision.[4][5][6][7][8][9] The methodology described herein provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.

Materials and Methods

Chemicals and Reagents
  • Carvedilol (Reference Standard)

  • Carvedilol-d5 (Internal Standard)

  • Metabolite M8 (Reference Standard, if available)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Diethylether (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carvedilol, Carvedilol-d5, and M8 by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Carvedilol-d5 stock solution with the acetonitrile/water mixture.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)
  • Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the appropriate working solution (or blank solution for the blank sample).

  • Add 20 µL of the Carvedilol-d5 internal standard working solution to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma, add the appropriate working solutions and the internal standard.[10]

  • Add 500 µL of 1 M sodium hydroxide (B78521) solution.[10]

  • Add 3 mL of an extraction solvent mixture (e.g., diethyl ether:ethyl acetate, 3:1, v/v).[10]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20-80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80-20% B

      • 3.1-4.0 min: 20% B

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific mass transitions for Carvedilol, Carvedilol-d5, and the M8 metabolite need to be optimized by infusing the individual standard solutions into the mass spectrometer. For Carvedilol, a common transition is m/z 407.2 -> 100.1.[4] For Carvedilol-d5, the precursor ion would be approximately m/z 412.2.[4] The transition for M8 would depend on its chemical structure.

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas for maximum signal intensity.

Data Presentation: Method Validation Summary

The developed assay should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the typical acceptance criteria and expected performance data for the bioanalytical method validation.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%Carvedilol: 0.1 ng/mL; M8: To be determined
Calibration Range At least 6 non-zero standardsCarvedilol: 0.1 - 200 ng/mL; M8: To be determined
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)± 8%
Inter-day Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)± 10%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect Internal standard normalized matrix factor CV ≤ 15%Within acceptable limits
Stability Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability within ±15% of nominal concentrationStable under tested conditions

Visualization

Experimental Workflow Diagram

experimental_workflow plasma Plasma Sample (100 µL) add_standards Add Calibration Standards or QC Samples plasma->add_standards add_is Add Internal Standard (Carvedilol-d5) ppt Protein Precipitation (Acetonitrile) add_is->ppt add_standards->add_is centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Carvedilol & M8 calibration->quantification

Caption: Bioanalytical workflow for Carvedilol and M8.

References

Application Note: Quantification of Carvedilol-d5 M8 in Human Urine Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carvedilol (B1668590) is a nonselective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, indicated for the treatment of heart failure and hypertension. It is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation, by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[1][2][3] The resulting metabolites are primarily excreted in the bile and feces, with a smaller portion, approximately 16%, eliminated through urine.[1][4]

Monitoring the urinary excretion of Carvedilol and its metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the quantification of a deuterated metabolite of Carvedilol, Carvedilol-d5 M8, in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a common practice in quantitative mass spectrometry to ensure high accuracy and precision. While this protocol is based on established methods for Carvedilol and its metabolites, specific parameters may require optimization for Carvedilol-d5 M8.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of Carvedilol-d5 M8 from human urine.

Materials:

  • Human urine samples

  • Carvedilol-d5 M8 standard

  • Internal Standard (IS) solution (e.g., a different stable isotope-labeled analog of Carvedilol or a structurally similar compound)

  • β-glucuronidase/arylsulfatase (from Helix pomatia)

  • Phosphate (B84403) buffer (pH 5.0)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Mixed-mode cation exchange)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Hydrolysis: To 1.0 mL of urine sample, add 25 µL of internal standard solution. Add 500 µL of phosphate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 18 hours to hydrolyze glucuronide and sulfate (B86663) conjugates.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Gas Flow Rates: Optimized for the specific instrument

MRM Transitions (Hypothetical - requires experimental determination for Carvedilol-d5 M8):

  • The precursor and product ions for Carvedilol-d5 M8 would need to be determined by direct infusion of a standard solution. For Carvedilol, the protonated molecule [M+H]+ is typically monitored. The deuteration (d5) would increase the mass of the precursor ion by 5 Da. The fragmentation pattern would also need to be established to select a specific and intense product ion for quantification.

Data Presentation

The following table summarizes representative quantitative parameters for the analysis of Carvedilol in biological matrices, which can serve as a guideline for the method validation of Carvedilol-d5 M8.

ParameterRepresentative ValueReference
Linearity Range0.05 - 75 ng/mL[5][6]
Lower Limit of Quantification (LLOQ)0.05 - 4 ng/mL[5][7]
Accuracy85 - 115%[5]
Precision (%RSD)< 15%[5][8]
Recovery73.7 - 98.9%[5][8]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis Add IS spe Solid-Phase Extraction (SPE) hydrolysis->spe Load Sample elution Elution spe->elution Wash & Elute evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Reporting quantification->reporting

References

Troubleshooting & Optimization

"improving peak resolution of M8 metabolite of Carvedilol-d5 in HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Carvedilol-d5 and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on improving the peak resolution of the M8 metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the M8 metabolite of Carvedilol?

A1: The M8 metabolite of Carvedilol is a fragment of the parent drug molecule. It has a molecular formula of C12H19NO4, which indicates a significant structural difference from Carvedilol (C24H26N2O4).[1] This suggests that the M8 metabolite is considerably more polar than Carvedilol and its other major metabolites, which is a key consideration for HPLC method development.

Q2: What are the common causes of poor peak resolution in HPLC?

A2: Poor peak resolution in HPLC is generally caused by one or more of the following factors:

  • Column-Related Issues: Column aging, contamination, or the use of an inappropriate stationary phase can lead to peak broadening and tailing.[2]

  • Mobile Phase Problems: An incorrect mobile phase composition, improper pH, or insufficient buffering can result in poor selectivity and co-elution.[3]

  • Instrumental Factors: Issues with the pump, injector, or detector can cause fluctuations in flow rate, pressure, and signal, leading to distorted peak shapes.[4]

  • Sample-Related Factors: Overloading the column with a high concentration of the sample or using an injection solvent that is too strong can cause peak fronting or tailing.[5]

Q3: How can I confirm if I have a co-elution problem with the M8 metabolite peak?

A3: If you suspect co-elution, where two or more compounds elute at the same time, you can look for signs of asymmetry in your peak, such as a shoulder or a split peak.[6][7] For more definitive confirmation, using a diode array detector (DAD) to perform peak purity analysis is highly effective. If the UV spectra across the peak are not identical, it indicates the presence of co-eluting impurities.[6][7] Mass spectrometry (MS) can also be used to identify different mass-to-charge ratios across the peak, confirming co-elution.[6]

Troubleshooting Guide: Improving Peak Resolution of M8 Metabolite

This guide provides a systematic approach to troubleshooting and improving the peak resolution of the Carvedilol-d5 M8 metabolite.

Issue 1: Poor Peak Shape (Tailing or Fronting) of the M8 Metabolite

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: The polar nature of the M8 metabolite can lead to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.

    • Solution: Lower the pH of the mobile phase (e.g., to 2.5-3.5) by adding an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of silanol groups.[2] Using a column with a highly deactivated, end-capped stationary phase can also minimize these interactions.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample to a lower concentration.[5]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 2: Co-elution of M8 Metabolite with Other Peaks

Possible Causes and Solutions:

  • Insufficient Selectivity (α): The mobile phase and stationary phase are not providing enough chemical differentiation between the M8 metabolite and other components.

    • Solution 1: Modify the Mobile Phase:

      • Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or vice-versa. The different solvent properties can alter selectivity.[8]

      • Adjust the pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[3]

      • Alter the Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.[8]

    • Solution 2: Change the Stationary Phase: If mobile phase optimization is not sufficient, switch to a column with a different chemistry. For a polar metabolite like M8, a polar-embedded or a phenyl stationary phase might offer different selectivity compared to a standard C18 column.[8]

  • Low Column Efficiency (N): The column is not producing sharp enough peaks, leading to overlap.

    • Solution 1: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and better resolution.[8]

    • Solution 2: Increase the Column Length: A longer column will increase the number of theoretical plates and improve resolution, though it will also increase analysis time and backpressure.

    • Solution 3: Optimize the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[9]

Quantitative Data Summary

The following table summarizes typical starting conditions for HPLC analysis of Carvedilol and its metabolites, which can be used as a baseline for method development for the M8 metabolite.

ParameterCondition 1Condition 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Polar-Embedded C18
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium (B1175870) Acetate (B1210297), pH 4.5
Mobile Phase B AcetonitrileMethanol
Gradient 10-90% B over 15 min5-70% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Detection UV at 240 nm or MS/MSUV at 240 nm or MS/MS
Experimental Protocols

Protocol 1: Mobile Phase Optimization

  • Initial Conditions: Start with a standard C18 column and a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) with a gradient of 10-90% B over 15 minutes.

  • Evaluate Peak Shape: Assess the peak shape of the M8 metabolite. If tailing is observed, proceed to step 3.

  • pH Adjustment: Prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 3.5) using formic acid or ammonium acetate buffer. Run the analysis at each pH to observe the effect on peak shape and retention.

  • Organic Modifier Substitution: If co-elution is an issue, replace acetonitrile with methanol as mobile phase B and re-run the analysis.

  • Gradient Modification: If peaks are closely eluting, shallow the gradient (e.g., 10-50% B over 20 minutes) to improve separation.

Protocol 2: Column Screening

  • Select Alternative Columns: Choose columns with different stationary phase chemistries, such as a polar-embedded phase, a phenyl phase, or a C8 phase.

  • Equilibrate the Column: Properly equilibrate each new column with the initial mobile phase for at least 20 column volumes.

  • Inject Standard: Inject a standard of Carvedilol-d5 and its metabolites, including M8.

  • Compare Chromatograms: Compare the retention time, peak shape, and resolution of the M8 metabolite across the different columns to identify the most suitable stationary phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for M8 Peak Resolution start Poor M8 Peak Resolution peak_shape Assess Peak Shape start->peak_shape co_elution Assess Co-elution start->co_elution tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting modify_mobile_phase Modify Mobile Phase co_elution->modify_mobile_phase change_column Change Column co_elution->change_column reduce_load Reduce Sample Load/ Injection Volume tailing_fronting->reduce_load Yes change_solvent Match Injection Solvent to Mobile Phase tailing_fronting->change_solvent Yes lower_ph Lower Mobile Phase pH tailing_fronting->lower_ph Yes resolved Resolution Improved reduce_load->resolved change_solvent->resolved lower_ph->resolved sub_organic Substitute Organic Modifier (ACN/MeOH) modify_mobile_phase->sub_organic adjust_gradient Adjust Gradient Slope modify_mobile_phase->adjust_gradient polar_column Try Polar-Embedded or Phenyl Column change_column->polar_column sub_organic->resolved adjust_gradient->resolved polar_column->resolved

Caption: A logical workflow for troubleshooting poor peak resolution of the M8 metabolite.

Carvedilol_Metabolism Simplified Carvedilol Metabolism Carvedilol Carvedilol-d5 (C24H21D5N2O4) Metabolism Hepatic Metabolism (CYP450) Carvedilol->Metabolism M_OH Hydroxylated Metabolites (e.g., 4'-OH, 5'-OH) Metabolism->M_OH M_Desmethyl O-Desmethyl Metabolite Metabolism->M_Desmethyl M8 M8 Metabolite (C12H19NO4 - Fragment) Metabolism->M8

Caption: Simplified metabolic pathway of Carvedilol, highlighting the M8 metabolite.

References

"troubleshooting matrix effects in Carvedilol-d5 M8 analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the LC-MS/MS analysis of Carvedilol-d5 M8.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Carvedilol-d5 M8?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the analysis of Carvedilol-d5 M8, endogenous components of biological matrices like plasma or urine can interfere with the ionization of the analyte and its deuterated internal standard, leading to unreliable results.[2]

Q2: Why is my deuterated internal standard (Carvedilol-d5) not fully compensating for matrix effects?

A2: While deuterated internal standards are highly effective in compensating for matrix effects because of their similar physicochemical properties to the analyte, perfect correction is not always guaranteed.[3][4] A slight difference in retention time between the analyte and the internal standard, known as the isotope effect, can cause them to elute into regions with varying degrees of ion suppression or enhancement.[3][4] This differential matrix effect can lead to inaccurate quantification.[3]

Q3: What are the primary causes of matrix effects in bioanalytical LC-MS/MS methods?

A3: The primary causes of matrix effects are co-eluting endogenous compounds from the biological matrix.[2] Phospholipids (B1166683) are a major contributor to matrix effects in plasma and serum samples, often causing ion suppression.[5][6][7] Other sources include salts, proteins, and other metabolites that may be present in the sample extract.[7] These interfering substances can affect the formation of charged droplets and the efficiency of ion evaporation in the mass spectrometer's ion source.[2]

Q4: How can I determine if my Carvedilol-d5 M8 analysis is affected by matrix effects?

A4: The presence of matrix effects can be evaluated using a post-column infusion experiment or by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[1][8] A significant difference in the analyte's peak area between the two indicates the presence of ion suppression or enhancement.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your Carvedilol-d5 M8 analysis.

Problem: Poor reproducibility of the analyte/internal standard area ratio.

Possible Causes:

  • Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between individual samples.[10]

  • Differential Matrix Effects: The analyte and internal standard are affected differently by the matrix components due to slight chromatographic separation.[3]

  • Sample Preparation Variability: Inconsistent recoveries during the extraction process.

Solutions:

  • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than Protein Precipitation (PPT).[6][9]

  • Chromatographic Optimization: Modify the LC method to improve the separation of Carvedilol-d5 M8 and its internal standard from the matrix interferences. This can involve adjusting the gradient, mobile phase composition, or using a different column.[11]

  • Evaluate Different Extraction Methods: The table below summarizes the effectiveness of common extraction techniques in mitigating matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 85 - 10560 - 120 (Significant Suppression & Enhancement)Advantages: Simple, fast, and inexpensive.Disadvantages: Results in a less clean extract, high potential for significant matrix effects due to phospholipids.[5][6]
Liquid-Liquid Extraction (LLE) 70 - 9085 - 110 (Minimal Effect)Advantages: Cleaner extract than PPT.Disadvantages: Can be time-consuming and requires method development.[6]
Solid-Phase Extraction (SPE) 90 - 11095 - 105 (Negligible Effect)Advantages: Provides the cleanest extract, effectively removes phospholipids, and allows for sample concentration.[6][9]Disadvantages: Requires significant method development and can be more expensive.
Problem: Analyte and deuterated internal standard do not co-elute perfectly.

Possible Causes:

  • Isotope Effect: The deuterium (B1214612) substitution can lead to slight differences in retention time.[4]

  • Column Degradation: A contaminated or aging column can affect the separation.[4]

Solutions:

  • Chromatographic Optimization: Adjust the mobile phase composition, gradient, or temperature to minimize the separation between the analyte and the internal standard.[4]

  • Column Maintenance: Implement a regular column washing protocol or replace the analytical column if it is degraded.[4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol details the procedure to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Carvedilol-d5 M8 and Carvedilol-d5 internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the Carvedilol-d5 M8 and internal standard into the clean extract at the same concentrations as Set A.[10]

    • Set C (Pre-Extraction Spike): Spike the Carvedilol-d5 M8 and internal standard into the blank biological matrix before the extraction process. This set is used to determine extraction recovery.[10]

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100 [10]

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100 [10]

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general procedure for SPE to obtain a cleaner sample extract.

  • Conditioning:

    • Wash the SPE cartridge with an organic solvent (e.g., methanol) to solvate the functional groups of the sorbent.

    • Equilibrate the cartridge with an aqueous solution (e.g., water or a buffer) to prepare it for the sample.

  • Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a solvent or solution that will remove interferences without eluting the analyte of interest.

  • Elution:

    • Elute the Carvedilol-d5 M8 and internal standard from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol outlines a general LLE procedure.

  • Sample Preparation:

    • To a plasma sample, add the Carvedilol-d5 internal standard.

    • Add a basifying agent (e.g., 1 M sodium hydroxide) and vortex.[12]

  • Extraction:

    • Add an immiscible organic solvent (e.g., a mixture of diethyl ether and ethyl acetate).[12][13]

    • Vortex thoroughly and then centrifuge to separate the aqueous and organic layers.[12]

  • Separation and Evaporation:

    • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution:

    • Reconstitute the dried residue in the mobile phase for analysis.[12]

Visualizations

Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification Poor Reproducibility Poor Reproducibility of Analyte/IS Ratio Assess ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Poor Reproducibility->Assess ME Assess Recovery Assess Extraction Recovery Poor Reproducibility->Assess Recovery Optimize SP Optimize Sample Preparation (SPE, LLE) Assess ME->Optimize SP Significant ME Optimize LC Optimize Chromatography (Gradient, Column) Assess ME->Optimize LC Co-elution Issue Assess Recovery->Optimize SP Low/Variable Recovery Re-evaluate Re-evaluate Matrix Effect and Recovery Optimize SP->Re-evaluate Optimize LC->Re-evaluate

Caption: A troubleshooting workflow for identifying and resolving matrix effects.

Sample Preparation Workflow for Matrix Effect Reduction cluster_0 Sample Collection cluster_2 Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Sample->PPT Fast, Less Clean LLE Liquid-Liquid Extraction (LLE) Sample->LLE Cleaner SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanest LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS

Caption: Comparison of sample preparation workflows for reducing matrix effects.

References

Technical Support Center: Optimization of Mass Spectrometer Settings for Carvedilol-d5 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Carvedilol-d5 and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometer settings for reliable and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometer settings for Carvedilol (B1668590) and its internal standard, Carvedilol-d5?

A1: The optimal settings can vary depending on the instrument, but a good starting point for Carvedilol and Carvedilol-d5 in positive electrospray ionization (ESI+) mode is based on their known MRM transitions.

Q2: What are the major metabolites of Carvedilol and how do I approach their analysis?

A2: Carvedilol is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2D6 and CYP2C9) and through glucuronidation.[1][2] The main oxidative metabolites include 4'-hydroxyphenyl carvedilol (4-OHC), 5'-hydroxyphenyl carvedilol (5-OHC), and O-desmethyl carvedilol (DMC).[3][4] The 4'-hydroxyphenyl metabolite is noted to be significantly more potent in β-blockade than Carvedilol itself.[5]

For a novel or uncharacterized metabolite, such as "Carvedilol-d5 M8," a systematic approach to method development is required. This involves determining the precursor ion, identifying the most stable and intense product ions, and optimizing the collision energy and other MS parameters.

Q3: How do I determine the MRM transitions for a new metabolite like Carvedilol-d5 M8?

A3: The first step is to predict the mass of the metabolite. For "M8," if it is a hydroxylated metabolite of Carvedilol-d5, you would expect an increase in mass corresponding to the addition of an oxygen atom (+16 Da). Once you have a theoretical mass, you can perform a precursor ion scan or a full scan analysis of an incubated sample (e.g., with liver microsomes) to find the protonated molecule [M+H]+. Following this, a product ion scan of the identified precursor ion will reveal the fragment ions, from which you can select the most suitable ones for the MRM transition.

Data Presentation

Table 1: Published Mass Spectrometer Parameters for Carvedilol and Carvedilol-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Carvedilol407.1100.1[6]
Carvedilol-d5412.2105.1[6]

Table 2: Illustrative Approach for Optimization of a Hypothetical Metabolite (Carvedilol-d5 M8)

ParameterRange ExploredOptimal ValuePurpose
Precursor Ion (m/z)Full Scan (e.g., 100-600)To be determinedIdentify the protonated molecule [M+H]+
Product Ion (m/z)Product Ion ScanTo be determinedIdentify stable and intense fragment ions
Collision Energy (CE)5 - 50 eVTo be determinedOptimize fragmentation of the precursor ion
Declustering Potential (DP)20 - 150 VTo be determinedPrevent ion source fragmentation and improve sensitivity

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Parameters for a Novel Metabolite (e.g., Carvedilol-d5 M8)

Objective: To determine the optimal MRM transitions and associated MS parameters for a novel metabolite using direct infusion.

Materials:

  • Metabolite standard or a sample known to contain the metabolite (e.g., from an in vitro metabolism study).

  • Syringe pump.

  • Mass spectrometer with ESI source.

  • Solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Procedure:

  • Preparation of the Infusion Solution: Prepare a solution of the metabolite at a concentration suitable for direct infusion (e.g., 100-1000 ng/mL).

  • Direct Infusion: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min).

  • Precursor Ion Identification (MS1 Scan):

    • Operate the mass spectrometer in full scan mode in the positive ion mode.

    • Identify the protonated molecule [M+H]+ of the metabolite. For a hydroxylated Carvedilol-d5 metabolite, the expected m/z would be around 428.2 (412.2 + 16).

  • Product Ion Identification (MS2 Scan):

    • Set the mass spectrometer to perform a product ion scan on the precursor ion identified in the previous step.

    • Vary the collision energy (CE) over a range (e.g., 10-40 eV) to observe the fragmentation pattern.

    • Select the most abundant and stable product ions for MRM analysis.

  • Optimization of Collision Energy (CE):

    • Set up an MRM method with the selected precursor and product ions.

    • While infusing the solution, ramp the collision energy over a range (e.g., 5-50 eV in 2 eV steps) and monitor the signal intensity of the product ion.

    • The CE that produces the highest and most stable signal is the optimum.

  • Optimization of Declustering Potential (DP) / Cone Voltage:

    • Using the optimized CE, ramp the declustering potential or cone voltage over a suitable range.

    • The value that provides the highest intensity for the precursor ion without causing in-source fragmentation is the optimum.

  • Final Verification: Acquire data using the fully optimized MRM method to confirm a stable and intense signal.

Mandatory Visualization

experimental_workflow Experimental Workflow for MS Optimization cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_verification Verification prep_solution Prepare Infusion Solution infuse Infuse into Mass Spectrometer prep_solution->infuse ms1_scan Precursor Ion Scan (MS1) infuse->ms1_scan ms2_scan Product Ion Scan (MS2) ms1_scan->ms2_scan optimize_ce Optimize Collision Energy (CE) ms2_scan->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp verify Final Method Verification optimize_dp->verify

Caption: Workflow for optimizing mass spectrometer settings.

Troubleshooting Guides

Guide 1: Low or No Signal for Carvedilol-d5 M8

This guide provides a step-by-step approach to diagnosing and resolving issues of low or no signal for your target analyte.

troubleshooting_low_signal Troubleshooting: Low or No Signal start Low or No Signal Detected check_infusion Is there a stable infusion/spray? start->check_infusion check_ms_params Are MS parameters correct? check_infusion->check_ms_params Yes solution_infusion Action: Check syringe, tubing, and ESI probe. check_infusion->solution_infusion No check_sample_prep Is sample preparation adequate? check_ms_params->check_sample_prep Yes solution_ms_params Action: Re-optimize precursor/product ions, CE, and DP. check_ms_params->solution_ms_params No solution_sample_prep Action: Evaluate extraction recovery and matrix effects. check_sample_prep->solution_sample_prep No end Signal Restored check_sample_prep->end Yes solution_infusion->end solution_ms_params->end solution_sample_prep->end

Caption: Decision tree for troubleshooting low or no signal.

Question: I am not seeing any signal for my metabolite.

Answer:

  • Check Instrument Performance: Ensure the mass spectrometer is performing as expected by infusing a known standard.

  • Verify Infusion/Spray Stability: Check for a consistent and stable spray from the ESI source. Blockages in the sample line or an improperly positioned electrode can lead to a loss of signal.

  • Confirm Metabolite Presence: Ensure that the sample you are analyzing indeed contains the metabolite at a detectable concentration.

  • Re-optimize MS Parameters: Re-run the optimization protocol to confirm the precursor and product ions and their optimal settings. It is possible that the initial parameters were not optimal.

Question: I am observing high background noise or interferences.

Answer:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from co-eluting matrix components.

  • Enhance Sample Preparation: Incorporate a more rigorous sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.

  • Select More Specific Transitions: If possible, choose higher m/z product ions as these are often less prone to background interference.

  • Check for Contamination: Ensure that the LC system, solvents, and vials are free from contamination.

Question: My signal intensity is inconsistent between injections.

Answer:

  • Check for Ion Suppression/Enhancement: Matrix effects can significantly impact signal reproducibility. Assess matrix effects by performing a post-column infusion experiment.

  • Ensure Autosampler Precision: Verify that the autosampler is injecting the correct volume consistently.

  • Evaluate Internal Standard Performance: Ensure that the internal standard signal is stable across all injections. A variable internal standard signal may indicate issues with sample preparation or instrument performance.

References

Technical Support Center: Stability of Carvedilol-d5 M8 Metabolite in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Carvedilol-d5 M8 metabolite in plasma and urine under typical laboratory conditions?

A1: While specific data for 8-hydroxycarvedilol (B193023) is limited, studies on Carvedilol and its 4-hydroxy metabolite in plasma show good stability through several freeze-thaw cycles and for at least 9 hours at room temperature.[1] For urine, the stability of metabolites is more variable and can be influenced by factors like pH and bacterial contamination.[2][3] It is crucial to store urine samples at -20°C or lower immediately after collection and to minimize freeze-thaw cycles.[4][5]

Q2: What are the primary factors that can affect the stability of Carvedilol-d5 M8 metabolite in my samples?

A2: The main factors include:

  • Temperature: Exposure to room temperature for extended periods can lead to degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte.

  • Matrix Effects: Endogenous enzymes in plasma or the pH and microbial content of urine can impact stability.

  • Light Exposure: Although not extensively documented for this specific metabolite, photostability should be a consideration for many analytes.

Q3: Can I use plasma that has been stored for an extended period for my analysis?

A3: Long-term storage of plasma at -80°C is generally acceptable for many metabolites.[6] However, the stability of Carvedilol metabolites beyond a few months has not been extensively reported. For quantitative studies, it is recommended to use samples stored for the shortest possible duration and to validate long-term stability if samples are to be stored for an extended period.

Q4: How should I prepare my urine samples to ensure the stability of the metabolite?

A4: To enhance the stability of metabolites in urine, it is recommended to:

  • Centrifuge the sample to remove particulate matter.

  • Consider adjusting the pH to a neutral or slightly acidic range, as extreme pH can cause degradation of some compounds.[2]

  • Freeze the samples at -20°C or -80°C as soon as possible after collection.

  • Use of preservatives can be considered, but their compatibility with the analytical method must be verified.

Troubleshooting Guides

Issue 1: Inconsistent results between different freeze-thaw cycles.

  • Possible Cause: The metabolite may be degrading with each freeze-thaw cycle.

  • Solution:

    • Minimize the number of freeze-thaw cycles. Aliquot samples into single-use vials after the initial processing.

    • Conduct a freeze-thaw stability experiment as part of your method validation to quantify the extent of degradation with each cycle. A typical experiment involves analyzing quality control (QC) samples after 1, 2, and 3 freeze-thaw cycles and comparing the results to freshly prepared QC samples.

Issue 2: Lower than expected concentrations of the metabolite in samples left at room temperature.

  • Possible Cause: The metabolite is likely unstable at room temperature (benchtop instability).

  • Solution:

    • Keep biological samples on ice or in a cooling rack during all processing steps (e.g., thawing, centrifugation, extraction).

    • Process samples in small batches to minimize the time they spend at room temperature.

    • Perform a benchtop stability study by leaving QC samples at room temperature for varying durations (e.g., 4, 8, 24 hours) before analysis to determine the maximum allowable time for sample processing.

Issue 3: Poor recovery of the metabolite from urine samples.

  • Possible Cause: The metabolite may have degraded in the urine matrix prior to analysis. This can be due to enzymatic activity, extreme pH, or microbial contamination.

  • Solution:

    • Ensure rapid freezing of urine samples after collection.

    • Measure the pH of the urine and consider adjusting it to a neutral range if it is highly acidic or alkaline.

    • Filter sterilize the urine samples if microbial contamination is suspected, though this should be validated to ensure no loss of analyte due to filter binding.

Quantitative Data Summary

The following tables summarize the stability data for Carvedilol and its 4-hydroxy metabolite in human plasma, which can serve as a conservative estimate for the stability of other hydroxylated metabolites like 8-hydroxycarvedilol.

Table 1: Freeze-Thaw Stability of Carvedilol and 4-OH Carvedilol in Human Plasma

AnalyteConcentration (ng/mL)Number of Freeze-Thaw CyclesMean Recovery (%)Reference
CarvedilolLow QC4>97%[1]
CarvedilolHigh QC4>97%[1]
4-OH CarvedilolLow QC4>97%[1]
4-OH CarvedilolHigh QC4>97%[1]

Table 2: Benchtop Stability of Carvedilol and 4-OH Carvedilol in Human Plasma at Room Temperature

AnalyteConcentration (ng/mL)Duration at Room Temp.Mean Recovery (%)Reference
CarvedilolLow QC9 hours>97%[1]
CarvedilolHigh QC9 hours>97%[1]
4-OH CarvedilolLow QC9 hours>97%[1]
4-OH CarvedilolHigh QC9 hours>97%[1]

Experimental Protocols

Protocol: Assessment of Metabolite Stability in Biological Samples

This protocol provides a general framework for evaluating the stability of Carvedilol-d5 M8 metabolite. It should be adapted and validated for your specific laboratory conditions and analytical methods.

1. Objective: To determine the stability of the analyte in a given biological matrix under specific storage and handling conditions.

2. Materials:

  • Blank biological matrix (plasma, urine)

  • Analyte and internal standard (IS) stock solutions

  • Quality control (QC) samples at low and high concentrations

  • Validated bioanalytical method

3. Procedures:

  • Freeze-Thaw Stability:

    • Obtain at least three aliquots of low and high QC samples.

    • Subject the samples to the desired number of freeze-thaw cycles. A cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thawing them completely at room temperature.

    • After the final cycle, analyze the samples and compare the concentrations to those of freshly prepared QC samples.

  • Benchtop (Short-Term) Stability:

    • Thaw frozen low and high QC samples and keep them at room temperature for a specified period (e.g., 4, 8, 12, 24 hours).

    • At each time point, process and analyze the samples.

    • Compare the results to freshly thawed and processed QC samples.

  • Long-Term Stability:

    • Prepare multiple aliquots of low and high QC samples.

    • Store them at the intended long-term storage temperature (e.g., -80°C).

    • At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw, and analyze them.

    • Compare the concentrations to the nominal concentrations.

4. Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare QC Samples (Low & High Conc.) store Store under Test Conditions (Freeze-Thaw, Benchtop, Long-Term) prep->store extract Sample Extraction store->extract analyze LC-MS/MS Analysis extract->analyze compare Compare to Nominal Concentration analyze->compare

Workflow for Metabolite Stability Assessment

center Metabolite Stability temp Temperature center->temp ft Freeze-Thaw Cycles center->ft ph pH of Matrix center->ph light Light Exposure center->light enzyme Enzymatic Degradation center->enzyme microbe Microbial Contamination center->microbe

Factors Influencing Metabolite Stability

References

Technical Support Center: Method Refinement for Sensitive Detection of Carvedilol-d5 M8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Carvedilol-d5 M8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Carvedilol-d5 M8 and why is its sensitive detection important?

A1: Carvedilol is a beta-blocker used to treat high blood pressure and heart failure.[1] It is metabolized in the liver by enzymes such as CYP2D6 and CYP2C9 into several metabolites.[1][2][3] Carvedilol-d5 is a deuterated version of Carvedilol, often used as an internal standard in pharmacokinetic studies. "M8" refers to a specific metabolite of Carvedilol. Sensitive detection of Carvedilol-d5 M8 is crucial for accurately characterizing the metabolic fate and pharmacokinetic profile of Carvedilol, ensuring reliable data in drug development and clinical research.

Q2: What are the main challenges in developing a sensitive method for Carvedilol-d5 M8?

A2: The primary challenges include:

  • Low endogenous concentrations: Metabolites are often present at much lower concentrations than the parent drug.

  • Matrix effects: Biological matrices like plasma or urine can interfere with the ionization of the analyte, leading to ion suppression or enhancement in LC-MS/MS analysis.

  • Isomeric metabolites: Carvedilol forms multiple isomers of its metabolites, which can be difficult to separate chromatographically.

  • Analyte stability: The metabolite may be unstable in the biological matrix or during sample processing.

Troubleshooting Guides

Issue 1: Poor Sensitivity / Low Signal Intensity for Carvedilol-d5 M8

Q: I am observing a very low signal or no signal at all for my Carvedilol-d5 M8 analyte. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can stem from multiple factors. A systematic approach is necessary to identify the root cause.

Troubleshooting Steps:

  • Mass Spectrometer Parameter Optimization:

    • Source Parameters: Ensure that the ion source parameters (e.g., gas flows, temperature, and spray voltage) are optimized for Carvedilol-d5 M8. These may differ significantly from the parent drug, Carvedilol.

    • MRM Transitions: Verify the precursor and product ions for Carvedilol-d5 M8. Infuse a standard solution directly into the mass spectrometer to optimize the collision energy and select the most intense and stable transitions.

  • Chromatographic Conditions:

    • Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can lead to lower peak height and thus lower sensitivity. Evaluate different mobile phase compositions and gradients.

    • Column Choice: Ensure the selected LC column provides adequate retention and separation for the metabolite. A column with a different stationary phase may be necessary.

  • Sample Preparation:

    • Extraction Recovery: The extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for Carvedilol-d5 M8. Assess the recovery by spiking a known amount of the standard into a blank matrix and comparing the response to a neat standard.

    • Matrix Effects: Evaluate for ion suppression by performing a post-column infusion experiment. If significant suppression is observed at the retention time of your analyte, modify the chromatographic conditions to separate the analyte from the interfering matrix components or use a more rigorous sample clean-up method.

Issue 2: High Background Noise or Interferences

Q: My chromatogram shows high background noise or interfering peaks around the retention time of Carvedilol-d5 M8. How can I resolve this?

A: High background noise can mask the analyte signal and affect the accuracy of quantification.

Troubleshooting Steps:

  • Solvent and Reagent Purity:

    • Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade). Contaminated solvents can introduce significant background noise.[4]

  • Sample Preparation:

    • Inadequate Clean-up: If using protein precipitation, consider a more selective technique like solid-phase extraction (SPE) to remove more matrix components.

    • Phospholipid Interference: In plasma samples, phospholipids (B1166683) are a common source of interference. Use a phospholipid removal plate or a specific extraction protocol to minimize their impact.

  • Chromatographic Separation:

    • Gradient Modification: Adjust the gradient profile to better separate the analyte from co-eluting interferences.

    • Column Selectivity: Try a column with a different chemistry that may offer better selectivity for your analyte and the interfering compounds.

  • Mass Spectrometry:

    • MRM Specificity: If interferences are still present, try to find more specific MRM transitions for Carvedilol-d5 M8 that are not shared by the interfering compounds.

Experimental Protocols

Proposed LC-MS/MS Method for Carvedilol-d5 M8

This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Human Plasma)

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a different deuterated metabolite or a structural analog).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions: These need to be determined experimentally. For Carvedilol (m/z 407.2), a common fragment is m/z 100.1. For Carvedilol-d5 M8 (assuming hydroxylation, M+1 = 428.2), a potential transition could be m/z 428.2 -> [product ion].

Data Presentation

Table 1: Hypothetical Method Validation Parameters for Carvedilol-d5 M8

ParameterResultAcceptance Criteria
Linearity Range10 - 5000 pg/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ)10 pg/mLS/N ≥ 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias)-5.2% to 8.5%Within ±15% (±20% for LLOQ)
Precision (%RSD)3.1% to 9.8%≤15% (≤20% for LLOQ)
Matrix Effect92% - 103%Within 85% - 115%
Recovery85% - 95%Consistent and reproducible

Visualizations

Carvedilol Metabolism

Carvedilol undergoes extensive metabolism primarily through aromatic ring oxidation and glucuronidation.[3] The major enzymes involved are CYP2D6 and CYP2C9.[2][3]

Carvedilol_Metabolism Carvedilol Carvedilol M_Aromatic Aromatic Ring Oxidation Products (e.g., 4'-hydroxy, 5'-hydroxy) Carvedilol->M_Aromatic CYP2D6 M_Demethylation O-desmethylcarvedilol Carvedilol->M_Demethylation CYP2C9 M8_Hypothetical Carvedilol-d5 M8 (Hypothetical Hydroxylated and/or Glucuronidated) Carvedilol->M8_Hypothetical Metabolic Pathways Glucuronides Glucuronide Conjugates M_Aromatic->Glucuronides UGTs M_Demethylation->Glucuronides UGTs

Caption: Proposed metabolic pathways of Carvedilol.

Experimental Workflow for Sensitive Metabolite Detection

A typical workflow for the sensitive detection of a drug metabolite like Carvedilol-d5 M8 involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Biological Sample Collection (e.g., Plasma) Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Extraction 3. Analyte Extraction (e.g., SPE) Spiking->Extraction Reconstitution 4. Reconstitution Extraction->Reconstitution LC_Separation 5. LC Separation Reconstitution->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification Reporting 8. Reporting Quantification->Reporting

Caption: General workflow for metabolite quantification.

References

Technical Support Center: Troubleshooting Carvedilol-d5 M8 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing chromatographic issues with Carvedilol-d5 M8. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to resolve common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my Carvedilol-d5 M8 peak showing poor shape (e.g., tailing or fronting)?

Poor peak shape for Carvedilol-d5 M8 can arise from several factors:

  • Secondary Interactions: Residual silanols on the column's stationary phase can interact with the basic amine groups in the Carvedilol structure, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of Carvedilol-d5 M8. An unsuitable pH can lead to poor peak shape.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

Q2: I am observing peak splitting for my Carvedilol-d5 M8 standard. What could be the cause?

Peak splitting is often indicative of:

  • A Clogged or Contaminated Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly.

  • Column Void or Channeling: Over time, the packed bed of the column can settle, creating a void at the inlet, which leads to peak splitting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting upon injection.

Q3: My Carvedilol-d5 M8 is eluting earlier than expected and is not co-eluting with the non-deuterated Carvedilol M8. Why is this happening?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[1] Deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts in reversed-phase liquid chromatography (RPLC).[1][2] This is due to subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and less polarizable, which can lead to weaker van der Waals interactions with the stationary phase, resulting in a shorter retention time.[1] While ideal for an internal standard to co-elute, a small, consistent shift is often manageable.[1] However, a large or inconsistent shift can compromise quantitative accuracy by not adequately compensating for matrix effects.[1][3]

Q4: What are the recommended starting conditions for developing an HPLC method for Carvedilol and its metabolites?

Based on published methods, here are some typical starting points for Carvedilol analysis:

  • Column: A C8 or C18 reversed-phase column is commonly used.[4][5]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or water with a formic acid additive) is typical.[4][5][6] The pH of the aqueous phase is often adjusted to be acidic (e.g., pH 2.0-3.0).[5][7]

  • Detection: UV detection is frequently performed at wavelengths around 240 nm.[5][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing/Fronting)
Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Lowering the mobile phase pH can also help by protonating the silanols.Improved peak symmetry and reduced tailing.
Column Overload Reduce the injection volume or dilute the sample.Sharper, more symmetrical peaks.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds like Carvedilol, a lower pH (e.g., 2.5-3.5) is often beneficial.Optimized peak shape.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, methanol). Refer to the column manufacturer's instructions for recommended cleaning procedures.Restoration of peak shape and performance.
Column Degradation Replace the column with a new one of the same type.Improved peak shape and resolution.
Issue 2: Peak Splitting
Potential Cause Troubleshooting Step Expected Outcome
Clogged Inlet Frit Back-flush the column (if permissible by the manufacturer) or replace the inlet frit.A single, sharp peak.
Column Void Replace the column. Consider using a guard column to extend the life of the analytical column.A single, sharp peak.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.A single, sharp peak without distortion.
Issue 3: Retention Time Shift (Deuterium Isotope Effect)
Potential Cause Troubleshooting Step Expected Outcome
Chromatographic Isotope Effect A small, consistent shift is often acceptable. If the shift is large or inconsistent, method optimization is needed.A consistent and reproducible retention time difference between the deuterated and non-deuterated compounds.
Mobile Phase Composition Modify the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the mobile phase composition.Altered selectivity and potentially a smaller retention time difference.
Column Chemistry Test a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) that may offer different interactions.A change in the retention behavior and potentially better co-elution.
Temperature Adjust the column temperature. Lower temperatures can sometimes increase retention and alter selectivity.A change in the retention time and potentially a smaller difference.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

  • Disconnect the column from the detector.

  • Set the pump flow rate to 1 mL/min.

  • Flush the column with 20-30 column volumes of each of the following solvents in order:

    • Water (HPLC grade)

    • Isopropanol

    • Hexane (if compatible with your system and column)

    • Isopropanol

    • Water (HPLC grade)

    • Mobile phase without buffer salts

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation for Carvedilol Analysis (Example)

  • Aqueous Phase: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid.[6]

  • Organic Phase: Use HPLC-grade acetonitrile.

  • Mobile Phase: Mix the aqueous and organic phases in the desired ratio (e.g., 65:35 v/v).[5]

  • Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter.

  • Degas the mobile phase by sonication or using an online degasser.

Visualizations

Troubleshooting_Workflow start Poor Chromatography of Carvedilol-d5 M8 peak_shape Assess Peak Shape start->peak_shape retention_time Assess Retention Time peak_shape->retention_time No tailing_fronting Peak Tailing or Fronting? peak_shape->tailing_fronting Yes rt_shift Inconsistent RT or Poor Co-elution? retention_time->rt_shift pressure Check System Pressure pressure_high_low Pressure High or Low? pressure->pressure_high_low splitting Peak Splitting? tailing_fronting->splitting No solution_tailing Adjust Mobile Phase pH Reduce Sample Load Use Base-Deactivated Column tailing_fronting->solution_tailing Yes splitting->retention_time No solution_splitting Check for Column Void Replace Inlet Frit Match Sample Solvent to Mobile Phase splitting->solution_splitting Yes rt_shift->pressure No solution_rt Optimize Mobile Phase Change Column Chemistry Adjust Temperature rt_shift->solution_rt Yes solution_pressure Check for Leaks Flush System Replace Column/Frit pressure_high_low->solution_pressure Yes end Chromatography Improved pressure_high_low->end No solution_tailing->end solution_splitting->end solution_rt->end solution_pressure->end

Caption: Troubleshooting workflow for poor Carvedilol-d5 M8 chromatography.

References

Technical Support Center: Optimization of Mobile Phase for Carvedilol-d5 and its M8 Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Carvedilol-d5 and its M8 metabolite (4'-hydroxyphenyl carvedilol).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of Carvedilol-d5 and its M8 metabolite?

A typical starting mobile phase for the reversed-phase HPLC or UHPLC separation of Carvedilol (B1668590) and its metabolites is a mixture of an acidic aqueous solution and an organic solvent. A common combination is acetonitrile (B52724) and water containing a small percentage of formic acid (e.g., 0.1%).[1][2][3] For example, a mobile phase of acetonitrile and 0.1% formic acid in water in a 70:30 (v/v) ratio has been successfully used.[1][3] An alternative is acetonitrile with an ammonium (B1175870) formate (B1220265) buffer at a slightly acidic pH, such as 4.0 mM ammonium formate with pH adjusted to 3.0 with formic acid.[2]

Q2: What type of column is recommended for this separation?

A C18 or C8 reversed-phase column is commonly used for the analysis of Carvedilol and its metabolites.[1][2][3][4] For faster analysis, UHPLC columns with smaller particle sizes (e.g., 1.7 µm) are effective.[2] The choice between C18 and C8 will depend on the desired retention characteristics; C18 columns are more retentive.

Q3: How can I improve the peak shape for Carvedilol and its M8 metabolite?

Poor peak shape, such as tailing, can often be improved by adjusting the mobile phase pH. Carvedilol is a basic compound, and using an acidic mobile phase (pH 3-4) helps to ensure it is in its protonated form, which generally leads to better peak shapes on silica-based reversed-phase columns.[5][6] The addition of a small amount of an acid like formic acid or using a buffer such as phosphate (B84403) or ammonium formate is recommended.[1][2][4][5][6]

Q4: My resolution between Carvedilol-d5 and the M8 metabolite is poor. How can I improve it?

To improve the resolution between Carvedilol-d5 and its M8 metabolite, you can try the following:

  • Optimize the organic solvent percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution. A gradient elution, where the organic solvent percentage is increased over time, can also be very effective.

  • Change the organic solvent: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: A slight change in pH can alter the ionization state of the analytes and affect their retention and selectivity.

  • Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl) or a longer column with a smaller particle size could provide the necessary selectivity and efficiency.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure the analytes are protonated.[1][2] Ensure the column is in good condition.
Insufficient Resolution Mobile phase composition is not optimal; inappropriate column.Optimize the ratio of organic solvent to aqueous phase. Consider using a gradient elution.[7][8] Try a different organic solvent (e.g., methanol instead of acetonitrile). Use a column with higher efficiency (longer length, smaller particles).
Low Signal Intensity Poor ionization in the mass spectrometer; sample degradation.Optimize the mobile phase for ESI+ mode by using an acidic modifier like formic acid.[1][2] Check sample stability and storage conditions.
High Backpressure Blockage in the HPLC/UHPLC system; precipitated buffer in the mobile phase.Filter the mobile phase and samples. Flush the system, including the column, with an appropriate solvent. Ensure buffer components are fully dissolved in the mobile phase.
Inconsistent Retention Times Inadequate column equilibration; mobile phase composition changing over time; temperature fluctuations.Ensure the column is properly equilibrated with the mobile phase before each run. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.[9]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline for the extraction of Carvedilol and its metabolites from plasma.

  • Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% (v/v) methanol in water, followed by 1 mL of water.[2]

  • Elution: Elute the analytes with 500 µL of acetonitrile into a clean collection tube.[2]

  • Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C.[2]

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase, vortex for 15 seconds, and inject into the LC-MS/MS system.[2]

LC-MS/MS Method

Below is an example of an LC-MS/MS method for the analysis of Carvedilol and its 4'-hydroxyphenyl metabolite.

Parameter Condition
Column UPLC C18 (50 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 4.0 mM Ammonium Formate, pH 3.0 with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic: 78% B[2]
Flow Rate 0.4 mL/min[10]
Column Temperature 40°C[1]
Injection Volume 5 µL[2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]

Data Presentation

Table 1: Comparison of Mobile Phases for Carvedilol Analysis

Mobile Phase Composition Column Flow Rate (mL/min) Detection Reference
Acetonitrile : 0.1% Formic Acid in Water (70:30 v/v)Discovery C8 (50 x 4.6 mm, 5 µm)0.7MS/MS[1][3]
Acetonitrile : 4.0 mM Ammonium Formate, pH 3.0 (78:22 v/v)UPLC C18 (50 x 2.1 mm, 1.7 µm)Not SpecifiedMS/MS[2]
10 mM KH2PO4 (pH 3.5) : Acetonitrile (60:40 v/v)Hypersil BDS C18 (250 x 4.6 mm, 5 µm)1.0UV[4]
50 mM KH2PO4 (pH 3.0) : Acetonitrile : Methanol (60:50:10 v/v/v)Lichrospher 100 C-18 (200 x 4.6 mm, 5 µm)1.0UV[5]
Mixed Buffer : Acetonitrile (50:50 v/v), pH 3.0Hypersil ODS C18 (150 x 4.6 mm, 5 µm)1.0UV[6]

Visualizations

Mobile_Phase_Optimization_Workflow start_node Define Separation Goal (Resolution of Carvedilol-d5 & M8) select_column Select Column (e.g., C18, 50x2.1mm, 1.7µm) start_node->select_column process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node initial_mobile_phase Initial Mobile Phase (e.g., ACN:0.1% FA in H2O) select_column->initial_mobile_phase run_analysis Perform Initial Run initial_mobile_phase->run_analysis evaluate_results Evaluate Resolution, Peak Shape, & RT run_analysis->evaluate_results resolution_ok Resolution > 1.5? evaluate_results->resolution_ok peak_shape_ok Symmetrical Peaks? resolution_ok->peak_shape_ok Yes optimize_organic Adjust Organic % (Isocratic or Gradient) resolution_ok->optimize_organic No optimize_ph Adjust pH (e.g., 2.5-4.0) peak_shape_ok->optimize_ph No final_method Final Optimized Method peak_shape_ok->final_method Yes optimize_organic->run_analysis change_solvent Change Organic Solvent (e.g., to Methanol) optimize_organic->change_solvent If no improvement optimize_ph->run_analysis troubleshoot Further Troubleshooting optimize_ph->troubleshoot If no improvement change_solvent->run_analysis Troubleshooting_Logic cluster_peak_shape Poor Peak Shape (Tailing) cluster_resolution Poor Resolution issue_node Observed Issue cause_node cause_node solution_node solution_node peak_tailing Peak Tailing cause_ph Inappropriate pH peak_tailing->cause_ph cause_secondary_int Secondary Interactions peak_tailing->cause_secondary_int solution_acid Add Acidic Modifier (e.g., Formic Acid) cause_ph->solution_acid solution_check_column Check Column Health cause_secondary_int->solution_check_column poor_resolution Poor Resolution cause_mobile_phase Suboptimal Mobile Phase poor_resolution->cause_mobile_phase cause_column_eff Low Column Efficiency poor_resolution->cause_column_eff solution_gradient Implement Gradient Elution cause_mobile_phase->solution_gradient solution_change_solvent Change Organic Solvent cause_mobile_phase->solution_change_solvent solution_new_column Use High-Efficiency Column cause_column_eff->solution_new_column

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to Validated Analytical Methods for Carvedilol and its Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the validated analytical methods for the quantification of Carvedilol (B1668590) and its primary active metabolite, 4'-hydroxyphenyl carvedilol. This document provides a comprehensive comparison of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) based methods, supported by experimental data and detailed protocols.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor blocker with alpha-1-adrenergic receptor blocking activity, widely prescribed for the treatment of heart failure and hypertension. Its metabolism is extensive, primarily occurring via aromatic ring oxidation and glucuronidation. Among its various metabolites, 4'-hydroxyphenyl carvedilol is a major active metabolite. Accurate and reliable quantification of both the parent drug and its active metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide focuses on the validation of analytical methods for Carvedilol and its 4'-hydroxyphenyl metabolite, with Carvedilol-d5 (B582782), a deuterated analog, commonly employed as an internal standard for robust quantification.

It is important to note that extensive literature searches did not yield specific information on a metabolite referred to as "M8." The scientific literature predominantly identifies 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, 8-hydroxy carbazolyl carvedilol, and O-desmethyl carvedilol as the primary oxidative metabolites. Therefore, this guide will focus on the well-characterized and pharmacologically significant 4'-hydroxyphenyl carvedilol.

Comparative Analysis of Validated Analytical Methods

The most prevalent and sensitive methods for the simultaneous quantification of Carvedilol and 4'-hydroxyphenyl carvedilol in biological matrices, typically human plasma, are based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high selectivity, sensitivity, and throughput. Below is a comparison of key performance parameters from published validated methods.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods
ParameterMethod 1 (UPLC-MS/MS)[1][2][3]Method 2 (LC-MS/MS)[4]Method 3 (Enantioselective LC-MS/MS)[5][6]
Linearity Range (Carvedilol) 0.05 - 50 ng/mL0.050 - 50.049 ng/mL0.200 - 100 ng/mL (for each enantiomer)
Linearity Range (4'-OH Carvedilol) 0.01 - 10 ng/mL0.050 - 10.017 ng/mL0.0200 - 10.0 ng/mL (for each enantiomer)
Precision (% CV) 0.74 - 3.88%< 15%< 11.9%
Accuracy (%) 96.4 - 103.3%Within ± 15% of nominalWithin ± 9.4% of nominal
Recovery (Carvedilol) 94 - 99%Not explicitly stated> 76%
Recovery (4'-OH Carvedilol) 94 - 99%Not explicitly stated> 76%
Lower Limit of Quantification (LLOQ) (Carvedilol) 0.05 ng/mL0.050 ng/mL0.200 ng/mL
Lower Limit of Quantification (LLOQ) (4'-OH Carvedilol) 0.01 ng/mL0.050 ng/mL0.0200 ng/mL
Internal Standard Carvedilol-d5, 4'-OH Carvedilol-d5MetoprololStable-labeled internal standards

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of Carvedilol and 4'-hydroxyphenyl carvedilol in human plasma using UPLC-MS/MS, based on common practices from the cited literature.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a widely used technique for sample clean-up and concentration, providing high recovery and removal of matrix interferences.[1][3]

  • Pre-treatment: To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing Carvedilol-d5 and 4'-hydroxyphenyl carvedilol-d5).

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analytes with 1.0 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Chromatographic System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase Acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0 with formic acid) in a gradient or isocratic elution
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI) Positive
Multiple Reaction Monitoring (MRM) Transitions
Carvedilolm/z 407.2 > 100.1
Carvedilol-d5 (IS)m/z 412.2 > 100.1
4'-hydroxyphenyl carvedilolm/z 423.2 > 100.1
4'-hydroxyphenyl carvedilol-d5 (IS)m/z 428.2 > 100.1

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the bioanalytical method validation of Carvedilol and its metabolite.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis dev_start Define Analytes: Carvedilol 4'-OH Carvedilol Carvedilol-d5 (IS) dev_lc LC Method Development dev_start->dev_lc dev_ms MS/MS Method Development dev_start->dev_ms dev_sample_prep Sample Preparation Optimization (SPE/LLE) dev_start->dev_sample_prep dev_end Optimized Analytical Method dev_lc->dev_end dev_ms->dev_end dev_sample_prep->dev_end val_start Optimized Method val_selectivity Selectivity val_start->val_selectivity val_linearity Linearity & Range val_start->val_linearity val_precision Precision (Intra- & Inter-day) val_start->val_precision val_accuracy Accuracy val_start->val_accuracy val_recovery Extraction Recovery val_start->val_recovery val_matrix Matrix Effect val_start->val_matrix val_stability Stability (Freeze-thaw, Short/Long term) val_start->val_stability val_end Validated Method val_selectivity->val_end val_linearity->val_end val_precision->val_end val_accuracy->val_end val_recovery->val_end val_matrix->val_end val_stability->val_end analysis_start Validated Method analysis_sample Receive & Process Study Samples analysis_start->analysis_sample analysis_qc Prepare Calibration Standards & QCs analysis_start->analysis_qc analysis_run LC-MS/MS Analysis analysis_sample->analysis_run analysis_qc->analysis_run analysis_data Data Processing & Quantification analysis_run->analysis_data analysis_report Report Results analysis_data->analysis_report

Caption: Workflow for analytical method validation and sample analysis.

Conclusion

The validation of analytical methods for Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, is critical for accurate clinical and preclinical studies. UPLC-MS/MS and LC-MS/MS methods have demonstrated excellent sensitivity, specificity, and robustness for this purpose. The use of a deuterated internal standard, such as Carvedilol-d5, is highly recommended to ensure the accuracy and precision of the results by compensating for variability in sample preparation and instrument response. While the term "M8 metabolite" does not correspond to a recognized Carvedilol metabolite in the scientific literature, the methods presented here for the well-established 4'-hydroxyphenyl carvedilol provide a solid foundation for the bioanalysis of Carvedilol. Researchers should select and validate a method based on their specific requirements for sensitivity, sample throughput, and the nature of the biological matrix.

References

Comparative Analysis of Inter-Assay Precision for Carvedilol Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The data presented here is compiled from various validated bioanalytical methods and is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare the performance of analytical techniques for Carvedilol (B1668590) metabolite quantification.

Inter-Assay Precision Data

The following table summarizes the inter-assay precision from a validated UPLC-MS/MS method for the quantification of 4'-hydroxyphenyl carvedilol in human plasma. Inter-assay precision is a critical parameter in bioanalytical method validation, demonstrating the reproducibility of the method across different analytical runs on different days. It is typically expressed as the coefficient of variation (%CV).

AnalyteMethodQuality Control SampleNominal Concentration (ng/mL)Inter-Assay Precision (%CV)
4'-hydroxyphenyl carvedilolUPLC-MS/MSLLOQ QC0.013.88
4'-hydroxyphenyl carvedilolUPLC-MS/MSLQC0.032.14
4'-hydroxyphenyl carvedilolUPLC-MS/MSMQC4.000.74
4'-hydroxyphenyl carvedilolUPLC-MS/MSHQC8.001.81

LLOQ QC: Lower Limit of Quantification Quality Control; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Comparison with Alternative Methods

While UPLC-MS/MS is a widely used and highly sensitive method for quantifying drug metabolites, other techniques such as HPLC with UV or fluorescence detection have also been employed. Generally, LC-MS/MS methods offer superior sensitivity and selectivity compared to HPLC-based methods.

For instance, a validated RP-HPLC method with UV detection for Carvedilol in human plasma reported inter-day precision values ranging from 2.046% to 3.797% for quality control samples.[1] While this is for the parent drug, it provides a relevant comparison point for the precision achievable with HPLC-UV methods. The UPLC-MS/MS method for the 4'-hydroxyphenyl carvedilol metabolite demonstrates comparable or even better precision, especially at lower concentrations.[2]

The choice of method will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For quantitative analysis of low-level metabolites, LC-MS/MS is generally the preferred platform due to its high sensitivity and specificity.

Experimental Protocols

A detailed experimental protocol for a validated UPLC-MS/MS method for the simultaneous quantification of Carvedilol and its 4'-hydroxyphenyl metabolite is provided below. This protocol is representative of a typical bioanalytical workflow for such an analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of human plasma, add the internal standard solution (Carvedilol-d5 and 4'-hydroxyphenyl carvedilol-d5).

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes of interest.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate, pH 3.0 (78:22, v/v)

    • Flow Rate: Isocratic

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analytes and their deuterated internal standards.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the key steps in a typical bioanalytical method validation workflow for quantifying a drug metabolite like 4'-hydroxyphenyl carvedilol using UPLC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (Carvedilol-d5, 4'-HP CAR-d5) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate and Reconstitute spe->evap uplc UPLC Separation (C18 Column) evap->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integrate Peak Integration msms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate validate Method Validation (Precision, Accuracy, etc.) calculate->validate

Caption: Bioanalytical workflow for Carvedilol metabolite quantification.

Signaling Pathway of Carvedilol Metabolism

Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation, involving several cytochrome P450 (CYP) enzymes. The diagram below outlines the main metabolic pathways leading to the formation of its key metabolites.

Carvedilol_Metabolism cluster_phase2 Phase II Metabolism (Conjugation) carvedilol Carvedilol hydroxy_4 4'-hydroxyphenyl carvedilol (Active) carvedilol->hydroxy_4 CYP2D6 hydroxy_5 5'-hydroxyphenyl carvedilol (Active) carvedilol->hydroxy_5 CYP2D6 desmethyl O-desmethylcarvedilol (Active) carvedilol->desmethyl CYP2C9 other_ox Other Oxidative Metabolites carvedilol->other_ox CYP1A2, CYP3A4 glucuronides Glucuronide Conjugates (Inactive) carvedilol->glucuronides UGTs hydroxy_4->glucuronides UGTs hydroxy_5->glucuronides UGTs desmethyl->glucuronides UGTs other_ox->glucuronides UGTs

Caption: Metabolic pathways of Carvedilol.

References

A Comparative Guide to the Bioanalytical Validation of Carvedilol's Active Metabolite, 4'-Hydroxyphenyl Carvedilol, for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated bioanalytical methods for the quantification of 4'-hydroxyphenyl carvedilol (B1668590), a pharmacologically active metabolite of Carvedilol. While direct inter-laboratory cross-validation data for a specific "Carvedilol-d5 M8" assay is not publicly available, this document synthesizes data from published single-laboratory validations to assist researchers, scientists, and drug development professionals in establishing and comparing assay performance across different laboratories. The principles and methodologies discussed are crucial for ensuring data consistency and reliability in multi-site clinical trials and other collaborative research.

Performance Comparison of Bioanalytical Methods

The primary method for the quantification of Carvedilol and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of metabolites often present in clinical samples.[1] The use of a deuterated internal standard, such as Carvedilol-d5, is a common practice to ensure accuracy and precision.[2]

Below is a summary of performance characteristics from published LC-MS/MS methods for the analysis of 4'-hydroxyphenyl carvedilol in human plasma. These parameters are critical for evaluating the robustness and reliability of an assay and serve as a benchmark for inter-laboratory comparisons.

Performance MetricMethod 1 (UPLC-MS/MS)[2]Method 2 (LC-MS/MS)[3]Method 3 (Enantioselective LC-MS/MS)[4]
Lower Limit of Quantification (LLOQ) 0.01 ng/mL0.3 ng/mL0.02 ng/mL
Upper Limit of Quantification (ULOQ) 10 ng/mL40 ng/mL10 ng/mL
Linearity (r²) Not explicitly stated, but validated> 0.9998Not explicitly stated, but validated
Intra-assay Precision (% CV) 0.74 - 3.88%4.76 - 7.01%Within 11.9%
Inter-assay Precision (% CV) Not explicitly stated5.23 - 6.64%Within 11.9%
Accuracy 96.4 - 103.3%Not explicitly statedWithin ±9.4% of nominal values
Recovery 94 - 99%Not explicitly stated> 76%
Internal Standard 4'-hydroxyphenyl carvedilol-d5AbacavirStable-labeled internal standards

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories.[5] Below are representative protocols for the quantification of 4'-hydroxyphenyl carvedilol in human plasma based on published literature.

Protocol 1: UPLC-MS/MS Method[2]
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a suitable SPE cartridge.

    • Load 100 µL of human plasma.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes (Carvedilol, 4'-hydroxyphenyl carvedilol, and their deuterated internal standards).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a gradient.

    • Flow Rate: 0.300 mL/min

    • Injection Volume: Not specified.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: LC-MS/MS Method[3]
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Use 500 µL of human plasma.

    • Perform solid-phase extraction.

  • Chromatographic Conditions:

    • Column: Discovery C8 (50 x 4.6 mm, 5 µm)[3]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30 v/v)[3][6]

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow for a typical bioanalytical method validation and the process of inter-laboratory cross-validation.

A Method Development B Method Validation (Single Lab) A->B Optimization C Sample Analysis (Clinical/Preclinical) B->C Validated Assay D Data Reporting C->D Results

Bioanalytical Method Lifecycle

cluster_0 Lab A cluster_1 Lab B A Validated Assay C Method Transfer & Validation A->C Protocol Transfer B Analyze QC Samples E Compare Results B->E D Analyze QC Samples D->E F Acceptance Criteria Met? E->F

Inter-Laboratory Cross-Validation Workflow

Conclusion

Successful cross-validation of bioanalytical assays between laboratories is paramount for the integrity of data from multi-center studies. While a dedicated inter-laboratory comparison for a "Carvedilol-d5 M8" assay is not readily found in public literature, the principles of such a comparison can be applied to the well-documented assays for Carvedilol's active metabolite, 4'-hydroxyphenyl carvedilol. By adhering to standardized protocols, employing robust internal standards like Carvedilol-d5, and meeting predefined acceptance criteria for accuracy and precision, research organizations can ensure the generation of comparable and reliable data across different analytical sites. The FDA provides guidance on bioanalytical method validation which should be consulted for regulatory submissions.[7][8]

References

Unraveling the Analytical Challenge of Carvedilol Metabolite M8

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant information gap regarding the specific carvedilol (B1668590) metabolite designated as M8. While a reference standard for a "Carvedilol Metabolite M8" with the molecular formula C₁₂H₁₉NO₄ is commercially available, its definitive chemical structure and validated bioanalytical methods for its quantification remain unpublished in the public domain. This absence of data precludes a direct comparison of the accuracy and precision of Carvedilol-d5 M8 measurement against other analytical approaches.

Carvedilol, a widely prescribed beta-blocker, undergoes extensive metabolism in the body, leading to the formation of several metabolites. The most well-characterized of these is 4'-hydroxyphenyl carvedilol, which is known to be pharmacologically active. Numerous validated bioanalytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been published for the quantification of carvedilol and its major metabolites in biological matrices. These methods consistently demonstrate high accuracy and precision, essential for pharmacokinetic and bioequivalence studies.

In the analysis of carvedilol and its metabolites, a deuterated internal standard, such as Carvedilol-d5, is frequently employed. The use of a stable isotope-labeled internal standard is a gold-standard practice in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the measurement.

While specific data for Carvedilol M8 is unavailable, a review of established methods for other carvedilol metabolites provides a framework for understanding the expected performance of a validated assay.

Comparative Accuracy and Precision of Carvedilol and Major Metabolite Quantification

The following table summarizes typical accuracy and precision data from validated LC-MS/MS methods for the quantification of carvedilol and its major metabolite, 4'-hydroxyphenyl carvedilol. This data serves as a benchmark for what would be expected from a validated assay for Carvedilol M8.

AnalyteMethodLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Carvedilol LC-MS/MS0.1 - 1.02.5 - 8.13.2 - 9.5-5.2 to 6.8
4'-OH-Carvedilol LC-MS/MS0.05 - 0.53.1 - 7.54.0 - 10.2-7.3 to 8.1

Note: The values presented are a representative range compiled from multiple published studies and are for illustrative purposes. LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias.

Standard Experimental Protocol for Carvedilol Metabolite Analysis

A typical bioanalytical workflow for the quantification of carvedilol metabolites using LC-MS/MS involves several key steps:

  • Sample Preparation: This crucial step aims to isolate the analytes of interest from the complex biological matrix (e.g., plasma, urine). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The internal standard, Carvedilol-d5, is added at the beginning of this process.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated from other components based on their physicochemical properties as they pass through a chromatographic column.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (Multiple Reaction Monitoring - MRM). This highly selective and sensitive detection method allows for accurate quantification.

  • Data Analysis: The peak areas of the analyte and the internal standard are measured. The concentration of the analyte is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the analyte.

Experimental Workflow Diagram

experimental_workflow General Workflow for Carvedilol Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sp1 Biological Sample (e.g., Plasma) sp2 Addition of Internal Standard (Carvedilol-d5) sp1->sp2 sp3 Extraction (PPT, LLE, or SPE) sp2->sp3 sp4 Evaporation and Reconstitution sp3->sp4 a1 LC-MS/MS Injection sp4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 dp1 Peak Integration a3->dp1 dp2 Concentration Calculation (Calibration Curve) dp1->dp2 dp3 Data Review and Reporting dp2->dp3

Caption: A generalized workflow for the quantification of carvedilol metabolites in biological samples.

Signaling Pathway Context

Carvedilol's therapeutic effects are primarily mediated through its interaction with adrenergic receptors. The metabolism of carvedilol can influence its overall pharmacological profile, as some metabolites may retain biological activity. The diagram below illustrates the primary signaling pathway affected by carvedilol.

signaling_pathway Carvedilol's Primary Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling carvedilol Carvedilol beta_receptor β-Adrenergic Receptor carvedilol->beta_receptor Blocks g_protein G-protein beta_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Leads to

Caption: Carvedilol blocks β-adrenergic receptors, inhibiting the downstream signaling cascade.

A Comparative Analysis of the Stability of Carvedilol-d5 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative stability of Carvedilol-d5 and a key metabolic product. This guide provides an objective comparison based on available experimental data, detailed methodologies, and visual representations of metabolic and experimental processes.

While the specific stability data for the Carvedilol (B1668590) metabolite designated as M8 (with a molecular formula of C12H19NO4) is not publicly available, this guide provides a comparative stability analysis using a major and well-characterized active metabolite, 4'-hydroxyphenyl carvedilol, as a representative analogue. The stability of Carvedilol-d5, a deuterated form of the parent drug, is considered comparable to that of non-deuterated Carvedilol for the purposes of chemical stability under forced degradation conditions.

Comparative Stability Data

The stability of Carvedilol and its metabolite, 4'-hydroxyphenyl carvedilol, has been assessed under various stress conditions to determine their intrinsic stability. The following table summarizes the findings from forced degradation studies.

Stress ConditionCarvedilol-d5 (inferred from Carvedilol)4'-hydroxyphenyl carvedilolObservations
Acid Hydrolysis (e.g., 0.1 M HCl) Significant degradation observed[1]Data not availableCarvedilol shows susceptibility to acidic environments.
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Significant degradation observed[1]Data not availableCarvedilol is unstable in basic conditions.
Oxidative Degradation (e.g., 30% H2O2) Degradation observed[1][2]Data not availableBoth the parent drug and likely its hydroxylated metabolites are susceptible to oxidation.
Thermal Degradation (e.g., 130°C) Stable[1]Data not availableCarvedilol demonstrates good thermal stability.
Photolytic Degradation Stable[2]Data not availableCarvedilol appears to be stable when exposed to light.
Plasma Stability (Benchtop, Freeze-Thaw) Stable for up to 8 hours at room temperature and through 3 freeze-thaw cycles[3]Stable for up to 8 hours at room temperature and through 3 freeze-thaw cycles[3]Both compounds show good stability in biological matrix under typical laboratory handling conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of stability studies. Below are outlines of typical experimental protocols used for assessing the stability of Carvedilol and its metabolites.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand the degradation pathways of a drug substance.

  • Acid Hydrolysis: A solution of the compound in a suitable solvent (e.g., methanol) is treated with an equal volume of an acid solution (e.g., 0.1 M HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period (e.g., 2 hours). Samples are then neutralized and analyzed.

  • Alkaline Hydrolysis: A solution of the compound is treated with an equal volume of a basic solution (e.g., 0.1 M NaOH) and refluxed under similar conditions as acid hydrolysis.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H2O2), at room temperature for a specified duration.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105-130°C) for a set period.

  • Photostability: The solid drug substance or its solution is exposed to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.

Analysis: Following exposure to stress conditions, the samples are typically analyzed using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Plasma Stability Assay

This assay determines the stability of a compound in a biological matrix.

  • Sample Preparation: The compound is spiked into plasma at known concentrations.

  • Incubation: Samples are incubated under various conditions:

    • Bench-top stability: Kept at room temperature for a defined period (e.g., 8 hours).

    • Freeze-thaw stability: Subjected to multiple cycles of freezing (e.g., at -70°C) and thawing.

    • Long-term stability: Stored at a low temperature (e.g., -70°C) for an extended period.

  • Analysis: At specified time points, the compound is extracted from the plasma and its concentration is determined using a validated analytical method, such as LC-MS/MS.[3][4]

Visualizing Metabolic and Experimental Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of Carvedilol and a typical workflow for a stability study.

Carvedilol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Carvedilol Carvedilol Metabolite1 4'-hydroxyphenyl carvedilol Carvedilol->Metabolite1 CYP2D6 Metabolite2 5'-hydroxyphenyl carvedilol Carvedilol->Metabolite2 CYP2D6 Metabolite3 O-desmethyl carvedilol Carvedilol->Metabolite3 CYP2C9 Conjugates Glucuronide & Sulfate Conjugates Carvedilol->Conjugates UGTs Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates

Caption: Metabolic pathway of Carvedilol.

Stability_Study_Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis Start Drug Substance / Product Acid Acid Hydrolysis Start->Acid Base Alkaline Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

Benchmarking Carvedilol-d5 Internal Standards for Accurate Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise quantification of drug metabolites is paramount for pharmacokinetic and metabolic studies. This guide provides a comparative analysis of utilizing Carvedilol-d5 as an internal standard for the detection and quantification of Carvedilol metabolites against conventional calibration methods. The use of stable isotope-labeled internal standards, such as Carvedilol-d5, is a cornerstone of robust bioanalytical assays, offering significant advantages in accuracy and precision.

The Role of Carvedilol-d5 in Metabolite Quantification

Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic receptor blocking activity, widely prescribed for hypertension and heart failure.[1][2] It undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes such as CYP2D6, CYP2C9, CYP1A2, and CYP3A4.[3][4][5] This metabolic activity results in the formation of several metabolites, including the active 4'- and 5'-hydroxycarvedilol.[1][3][6]

Carvedilol-d5, a deuterated analog of Carvedilol, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods.[7][8][9] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling accurate quantification by correcting for analyte loss during sample processing and for matrix effects that can suppress or enhance the analyte signal.

Comparative Analysis: Internal Standard vs. External Calibration

The primary advantage of using Carvedilol-d5 as an internal standard is the ability to perform isotope dilution mass spectrometry (IDMS), which is considered a gold-standard quantification technique. Below is a comparison with the external standard method.

FeatureInternal Standard Method (with Carvedilol-d5)External Standard Method
Principle A known concentration of the internal standard (Carvedilol-d5) is added to all samples, calibrators, and quality controls. The analyte-to-internal standard peak area ratio is used for quantification.A calibration curve is generated from a series of standards with known concentrations of the analyte. The concentration of the analyte in unknown samples is determined by interpolating their response against this curve.
Accuracy High. Compensates for variability in sample preparation, injection volume, and matrix effects.Moderate to High. Susceptible to inaccuracies arising from sample preparation inconsistencies and matrix effects.
Precision High. The ratio-based calculation minimizes the impact of random errors.Moderate. Can be affected by variations in instrument performance and sample handling.
Matrix Effect Minimized. The internal standard and analyte are similarly affected by matrix components, leading to a stable response ratio.Significant. Matrix components can suppress or enhance the analyte signal, leading to under- or overestimation of the concentration.
Sample Preparation Tolerant to analyte loss as the ratio of analyte to internal standard remains constant.Requires highly consistent and reproducible extraction efficiency across all samples.
Cost Higher initial cost due to the synthesis of the stable isotope-labeled standard.Lower cost as it does not require a labeled standard.
Complexity Requires a mass spectrometer capable of differentiating between the analyte and the internal standard.Can be implemented with various detectors (e.g., UV, fluorescence), but mass spectrometry is preferred for selectivity.

Experimental Protocol: Quantification of a Carvedilol Metabolite Using Carvedilol-d5

This section outlines a typical experimental workflow for the quantification of a Carvedilol metabolite, such as 4'-hydroxycarvedilol, in human plasma using Carvedilol-d5 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of Carvedilol-d5 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) transitions:

      • 4'-hydroxycarvedilol: e.g., m/z 423.2 -> 100.1

      • Carvedilol-d5: e.g., m/z 411.5 -> 100.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples using the regression equation of the calibration curve.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Carvedilol-d5 Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: Experimental workflow for metabolite quantification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_cyp CYP450 Enzymes cluster_metabolites Active Metabolites cluster_phase2 Phase II Metabolism carvedilol Carvedilol oxidation Aromatic Ring Oxidation carvedilol->oxidation demethylation O-Demethylation carvedilol->demethylation hydroxy 4'- & 5'-hydroxycarvedilol oxidation->hydroxy desmethyl O-desmethylcarvedilol demethylation->desmethyl cyp2d6 CYP2D6 cyp2d6->oxidation cyp2d6->demethylation cyp2c9 CYP2C9 cyp2c9->oxidation cyp2c9->demethylation cyp1a2 CYP1A2 cyp1a2->oxidation cyp1a2->demethylation cyp3a4 CYP3A4 cyp3a4->oxidation cyp3a4->demethylation glucuronidation Glucuronidation hydroxy->glucuronidation desmethyl->glucuronidation excretion Excretion glucuronidation->excretion

Caption: Simplified metabolic pathway of Carvedilol.

Conclusion

The use of Carvedilol-d5 as an internal standard provides a highly accurate and precise method for the quantification of Carvedilol metabolites. While the initial cost of the labeled standard is higher, the benefits of improved data quality, robustness, and reliability often outweigh this for regulated bioanalysis and critical research studies. The detailed experimental protocol and illustrative diagrams provided in this guide offer a framework for researchers to develop and validate robust analytical methods for Carvedilol metabolite quantification.

References

Comparative Analysis of Carvedilol and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the relative abundance of carvedilol's primary metabolites in comparison to the parent drug, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and professionals in drug development.

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. It undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation. The main cytochrome P450 (CYP) enzymes involved in its metabolism are CYP2D6 and CYP2C9[1].

Metabolic Pathways of Carvedilol

The primary metabolic pathways of carvedilol lead to the formation of several metabolites, with the most significant being 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethyl carvedilol. These metabolites are then further conjugated with glucuronic acid or sulfate (B86663) before excretion.

Carvedilol_Metabolism Metabolic Pathway of Carvedilol Carvedilol Carvedilol M_4OH 4'-Hydroxyphenyl Carvedilol Carvedilol->M_4OH CYP2D6 M_5OH 5'-Hydroxyphenyl Carvedilol Carvedilol->M_5OH CYP2D6 M_ODes O-Desmethyl Carvedilol Carvedilol->M_ODes CYP2C9 Conjugates Glucuronide and Sulfate Conjugates M_4OH->Conjugates M_5OH->Conjugates M_ODes->Conjugates

Caption: Metabolic pathway of Carvedilol to its major metabolites.

Relative Abundance of Carvedilol and its Major Metabolites

Pharmacokinetic studies have shown that plasma concentrations of the active metabolites of carvedilol are generally much lower than that of the parent drug. The 4'-hydroxyphenyl metabolite, despite being approximately 13 times more potent than carvedilol in terms of beta-blocking activity, is found at concentrations that are about one-tenth of those observed for carvedilol.

CompoundRelative Plasma Concentration (Compared to Carvedilol)Key Enzymes Involved
Carvedilol 1 (Reference)-
4'-Hydroxyphenyl Carvedilol ~ 0.1CYP2D6
5'-Hydroxyphenyl Carvedilol Lower than 4'-OH metaboliteCYP2D6
O-Desmethyl Carvedilol Lower than 4'-OH metaboliteCYP2C9

Note: The relative abundance can vary depending on individual patient genetics (e.g., CYP2D6 metabolizer status), dosage, and duration of treatment.

Experimental Protocols for Quantification

The quantification of carvedilol and its metabolites in biological matrices, such as human plasma, is typically performed using validated bioanalytical methods like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the samples to separate the plasma.

  • Internal Standard Addition: Spike a known volume of plasma (e.g., 100 µL) with an internal standard solution (e.g., Carvedilol-d5).

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes (carvedilol and its metabolites) with a stronger organic solvent (e.g., methanol).

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Experimental_Workflow Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard (Carvedilol-d5) Plasma->IS Precipitation Protein Precipitation IS->Precipitation SPE Solid Phase Extraction Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Data Data MS->Data Data Acquisition and Processing

Caption: General workflow for the quantification of Carvedilol and its metabolites.

Conclusion

References

A Comparative Guide to Internal Standards for Carvedilol M8 (O-desmethylcarvedilol) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. In the analysis of Carvedilol (B1668590) M8, the O-desmethyl metabolite of Carvedilol, the choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results, particularly in complex biological matrices. This guide provides an objective comparison of different types of internal standards for Carvedilol M8 analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Introduction to Internal Standards in Bioanalysis

An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response. The two primary categories of internal standards used in LC-MS/MS are stable isotope-labeled (e.g., deuterated) internal standards and structural analogs. While deuterated standards are often considered the "gold standard," practical considerations and potential analytical challenges can make structural analogs a viable alternative.

Comparison of Internal Standard Performance

This section evaluates the performance of different internal standards for the analysis of Carvedilol and its metabolites. Direct comparative studies for Carvedilol M8 are limited; therefore, data from studies on the parent drug and other metabolites are included to provide a comprehensive overview.

Structural Analog Internal Standards: Metoprolol and Abacavir

Structural analogs are compounds with similar chemical properties to the analyte. For the simultaneous analysis of Carvedilol and its major active metabolites, including O-desmethylcarvedilol (DMC), Metoprolol has been successfully used as an internal standard in a validated UHPLC-UV method.[1] Another structural analog, Abacavir , has been employed in the analysis of Carvedilol and its 4-OH metabolite.[2][3]

The performance of Metoprolol as an internal standard for the analysis of O-desmethylcarvedilol (Carvedilol M8) is summarized in the following table based on a published study.[1]

Performance ParameterO-desmethylcarvedilol (DMC) with Metoprolol IS
Linearity Range 0.05 - 10 ng/mL
Accuracy (% Recovery) 99.6%
Extraction Recovery of IS (Metoprolol) 42%

Note: The provided study did not specify detailed precision and matrix effect data for DMC with Metoprolol. The extraction recovery for Metoprolol was noted to be 42%.[1]

Stable Isotope-Labeled (Deuterated) Internal Standards: A Word of Caution

While a deuterated version of O-desmethylcarvedilol would theoretically be the ideal internal standard, its availability may be limited. Furthermore, studies on the parent compound, Carvedilol, have highlighted a potential pitfall with deuterated internal standards. A study on the determination of Carvedilol enantiomers found that a deuterium-labeled internal standard exhibited a slight difference in retention time compared to the unlabeled analyte due to an isotopic effect.[4] This chromatographic shift resulted in a different degree of ion suppression between the analyte and the internal standard, which can negatively impact the accuracy of the method.[4] This finding suggests that careful chromatographic evaluation is crucial when considering a deuterated internal standard for Carvedilol M8.

Experimental Protocols

Method Using a Structural Analog (Metoprolol) as Internal Standard for Carvedilol M8

This protocol is based on the UHPLC-UV method for the simultaneous determination of Carvedilol and its metabolites.[1]

1. Sample Preparation (Plasma)

  • Spike plasma samples with the internal standard, Metoprolol.

  • Perform protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration.

2. UHPLC Conditions

  • Column: Chiralpak IBN-5[1]

  • Mobile Phase: 80% organic modifier (87% acetonitrile (B52724) and 13% methanol) and 20% aqueous potassium phosphate (B84403) buffer (pH 7)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Temperature: 25 °C[1]

3. Detection

  • UV detection is utilized in this specific method. For LC-MS/MS applications, the mass spectrometer would be operated in multiple reaction monitoring (MRM) mode. The specific transitions for O-desmethylcarvedilol and Metoprolol would need to be optimized.

Visualizing the Workflow

Carvedilol M8 Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Metoprolol IS plasma->spike ppt Protein Precipitation spike->ppt spe Solid-Phase Extraction ppt->spe hplc UHPLC Separation spe->hplc ms MS/MS Detection (MRM) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant result Concentration of Carvedilol M8 quant->result

Caption: Experimental workflow for Carvedilol M8 analysis using a structural analog IS.

Conclusion and Recommendations

The choice of internal standard for Carvedilol M8 analysis requires careful consideration of both performance and potential analytical challenges.

  • Structural Analogs (e.g., Metoprolol): Metoprolol has been demonstrated as a suitable internal standard for the simultaneous analysis of Carvedilol and its metabolites, including M8. It offers the advantage of being commercially available and has shown acceptable accuracy in a validated method. However, as with any structural analog, it is crucial to thoroughly validate its performance, particularly concerning extraction recovery and potential for differential matrix effects, as its physicochemical properties are not identical to the analyte.

  • Deuterated Internal Standards: While theoretically superior, the use of a deuterated internal standard for Carvedilol M8 should be approached with caution. The potential for chromatographic separation from the native analyte, as observed with deuterated Carvedilol, could lead to inaccurate results if not properly addressed during method development and validation. If a deuterated standard for Carvedilol M8 is considered, co-elution with the analyte must be rigorously confirmed across various chromatographic conditions and in different biological matrix lots.

Recommendation: For routine bioanalysis of Carvedilol M8, a well-validated structural analog internal standard like Metoprolol presents a reliable and practical choice. Should a deuterated internal standard for Carvedilol M8 become available, a thorough head-to-head comparison with a validated structural analog, focusing on chromatographic behavior and matrix effect compensation, is highly recommended before its implementation in regulated studies.

References

Safety Operating Guide

Personal protective equipment for handling M8 metabolite of Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of the M8 metabolite of Carvedilol-d5. The following procedural guidance is based on best practices for managing potent pharmaceutical compounds and should be supplemented with a compound-specific risk assessment before any handling occurs.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure risk when handling the this compound. A summary of recommended PPE is provided in the table below.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsRecommended materials include Tyvek® or microporous film to protect against chemical splashes and dust.[1][3]
Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][4]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of potent compounds like the this compound.

1. Preparation:

  • Decontamination: Ensure a validated decontamination solution is readily available in the work area.[1]

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[1]

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[1]

2. Handling:

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood or a glove box.[5]

  • Containment: Use a closed system for weighing and transferring the compound whenever possible to minimize dust generation.[1]

  • Spill Management: In case of a spill, immediately alert others. Use a pre-prepared spill kit appropriate for chemical hazards and clean the spill from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[1]

  • PPE Doffing: Remove PPE carefully in a designated area to avoid self-contamination.[1]

  • Disposal: Dispose of single-use PPE and other contaminated materials in the appropriate hazardous waste container.[1]

Disposal Plan

The disposal of the this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems.[5]

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[5]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_decon Prepare Decontamination Solution prep_waste Set Up Labeled Waste Containers prep_ppe Don PPE in Designated Area handle_vent Work in Ventilated Area prep_ppe->handle_vent Enter Handling Area handle_contain Use Closed Systems for Transfer handle_spill Manage Spills Immediately post_decon Decontaminate Surfaces & Equipment handle_spill->post_decon Procedure Complete post_ppe Doff PPE in Designated Area post_dispose Dispose of Contaminated Waste

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.